molecular formula C10H15NO2 B012971 1-(2,4-dimethoxyphenyl)-N-methylmethanamine CAS No. 102503-23-1

1-(2,4-dimethoxyphenyl)-N-methylmethanamine

Cat. No.: B012971
CAS No.: 102503-23-1
M. Wt: 181.23 g/mol
InChI Key: ULVUWTHGZHDWMW-UHFFFAOYSA-N
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Description

1-(2,4-Dimethoxyphenyl)-N-methylmethanamine, with the CAS Registry Number 102503-23-1 and the molecular formula C10H15NO2, is a chemical compound of interest in organic synthesis and pharmaceutical research . This compound, which has a molecular weight of 181.235 g/mol, serves as a valuable benzylamine-based building block for researchers . Its structure features methoxy groups at the 2- and 4- positions of the phenyl ring, which can influence its electronic properties and reactivity, making it a useful intermediate in the development of more complex molecules . The physical and chemical properties of this compound include a predicted boiling point of 262.1 °C at 760 mmHg, a density of approximately 1.012 g/cm³, and a predicted pKa of 9.32±0.10 . It is recommended to store the compound at 2-8°C and protect it from light to ensure stability . From a safety standpoint, this chemical requires careful handling, as it carries hazard codes R36/37/38, indicating it may cause irritation to the eyes, respiratory system, and skin . Researchers are advised to consult the relevant Safety Data Sheet (SDS) and employ appropriate personal protective equipment (PPE) during use. This product is provided strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

1-(2,4-dimethoxyphenyl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-11-7-8-4-5-9(12-2)6-10(8)13-3/h4-6,11H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULVUWTHGZHDWMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=C(C=C(C=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90368580
Record name 1-(2,4-Dimethoxyphenyl)-N-methylmethanamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102503-23-1
Record name 1-(2,4-Dimethoxyphenyl)-N-methylmethanamine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [(2,4-dimethoxyphenyl)methyl](methyl)amine
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Foundational & Exploratory

An In-depth Technical Guide to 1-(2,4-dimethoxyphenyl)-N-methylmethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of the currently available technical data on 1-(2,4-dimethoxyphenyl)-N-methylmethanamine. As of the latest literature review, there is no publicly available information regarding the specific pharmacological properties, mechanism of action, or receptor binding profile of this compound. The information presented herein is intended for research and informational purposes only.

Core Chemical Properties

This compound, also known as N-methyl-2,4-dimethoxybenzylamine, is a substituted benzylamine derivative. Its core chemical and physical properties are summarized below.

PropertyValueSource
IUPAC Name (2,4-dimethoxyphenyl)-N-methylmethanamineN/A
CAS Number 102503-23-1N/A
Molecular Formula C₁₀H₁₅NO₂N/A
Molecular Weight 181.23 g/mol N/A
Physical Form Liquid[1][2]
Boiling Point 262.1 °C at 760 mmHgN/A
Density 1.012 g/cm³N/A
Refractive Index 1.5N/A
pKa (Predicted) 9.32 ± 0.10N/A
Purity (Typical) 98%[1][2]
Storage Conditions Room temperature, in a dark, inert atmosphere[1][2]

Synthesis Protocol

A common method for the synthesis of this compound is via reductive amination of 2,4-dimethoxybenzaldehyde with methylamine, followed by reduction of the resulting imine.

Materials and Reagents
  • 2,4-dimethoxybenzaldehyde

  • Methylamine solution (e.g., 33% in methanol)

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Hydrochloric acid (HCl), dilute solution

  • Sodium hydroxide (NaOH), dilute solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

Experimental Procedure
  • Imine Formation: A solution of 2,4-dimethoxybenzaldehyde (1.0 eq) in methanol is cooled to 0 °C. A solution of methylamine (4.0 eq) in methanol is added dropwise to the cooled aldehyde solution. The reaction mixture is stirred at 0 °C for 1 hour to facilitate the formation of the corresponding imine.

  • Reduction: To the same reaction mixture, sodium borohydride (1.2 eq) is added portion-wise at 0 °C. The reaction is then allowed to warm to room temperature and is stirred for 12 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction is acidified with a dilute solution of hydrochloric acid. The methanol is removed under reduced pressure. The resulting residue is diluted with water and then basified with a dilute sodium hydroxide solution.

  • Extraction: The aqueous layer is extracted multiple times with ethyl acetate. The combined organic layers are then dried over anhydrous sodium sulfate.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by silica gel column chromatography using a gradient elution of ethyl acetate in hexane (e.g., 50-80%). The final product is typically obtained as a light yellow liquid.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reactants Reactants cluster_reaction1 Imine Formation cluster_reaction2 Reduction cluster_workup Work-up & Purification cluster_product Final Product aldehyde 2,4-Dimethoxybenzaldehyde stir_0c Stir at 0°C for 1 hr aldehyde->stir_0c methylamine Methylamine in Methanol methylamine->stir_0c add_nabh4 Add NaBH4 at 0°C stir_0c->add_nabh4 Imine Intermediate stir_rt Stir at RT for 12 hrs add_nabh4->stir_rt acidify Acidify with HCl stir_rt->acidify remove_meoh Remove Methanol acidify->remove_meoh basify Basify with NaOH remove_meoh->basify extract Extract with Ethyl Acetate basify->extract dry Dry over Na2SO4 extract->dry purify Silica Gel Chromatography dry->purify product 1-(2,4-dimethoxyphenyl)- N-methylmethanamine purify->product

Caption: Reductive amination synthesis workflow.

Potential Biological Activity (Speculative)

While no specific pharmacological data exists for this compound, the broader class of substituted benzylamine and benzamide derivatives has been explored for various biological activities. It is important to emphasize that the following is speculative and based on the activities of structurally related, but distinct, molecules.

  • Antimicrobial Activity: Some substituted benzylamine derivatives have been investigated for their potential as antimicrobial agents.

  • Central Nervous System (CNS) Activity: The benzylamine scaffold is present in numerous CNS-active compounds. Depending on the substitution pattern, these molecules can interact with a variety of receptors and transporters.

  • Enzyme Inhibition: Certain benzylamine derivatives have been shown to be inhibitors of various enzymes.

Further research, including in vitro screening and binding assays, would be necessary to determine if this compound possesses any of these or other biological activities.

Experimental Protocols for Future Research

Should a biological target for this compound be identified, standard experimental protocols can be employed to characterize its pharmacological profile.

Receptor Binding Assays

A generic workflow for a competitive radioligand binding assay is described below. This would need to be adapted based on the specific receptor of interest.

  • Membrane Preparation: Prepare cell membranes expressing the target receptor from either cultured cells or tissue homogenates.

  • Assay Buffer: Utilize a buffer system appropriate for the target receptor that includes protease inhibitors.

  • Competition Assay: Incubate the receptor preparation with a fixed concentration of a suitable radioligand and varying concentrations of this compound.

  • Separation: Separate bound from free radioligand using rapid filtration through glass fiber filters.

  • Detection: Quantify the amount of bound radioligand using liquid scintillation counting.

  • Data Analysis: Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Experimental Workflow for Receptor Binding Assay

BindingAssayWorkflow cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis receptor_prep Receptor Membrane Preparation incubation Incubate Receptor, Radioligand, and Compound Together receptor_prep->incubation radioligand_prep Radioligand Preparation (Fixed Concentration) radioligand_prep->incubation compound_prep This compound (Varying Concentrations) compound_prep->incubation filtration Rapid Filtration (Separates Bound from Free Ligand) incubation->filtration counting Liquid Scintillation Counting (Quantifies Bound Radioligand) filtration->counting analysis Data Analysis (Calculate IC50 and Ki) counting->analysis

Caption: General workflow for a competitive receptor binding assay.

Conclusion

This compound is a readily synthesizable compound with well-defined chemical and physical properties. However, its biological activity and pharmacological profile remain uncharacterized in the public domain. This technical guide provides the foundational chemical information and outlines potential avenues for future pharmacological investigation. Researchers and drug development professionals are encouraged to use this information as a starting point for exploring the potential therapeutic applications of this and related molecules.

References

In-Depth Technical Guide to the Synthesis of N-(2,4-dimethoxybenzyl)-N-methylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-(2,4-dimethoxybenzyl)-N-methylamine, a key intermediate in the development of various pharmaceutical compounds. This document details a primary synthetic methodology, presents quantitative data in a structured format, and includes a visual representation of the chemical pathway.

Core Synthesis: Reductive Amination

The most common and efficient method for the synthesis of N-(2,4-dimethoxybenzyl)-N-methylamine is through the reductive amination of 2,4-dimethoxybenzaldehyde with methylamine. This reaction proceeds in two key stages: the formation of an intermediate imine, followed by its reduction to the target secondary amine.

A variety of reducing agents can be employed for this transformation, with sodium borohydride and sodium triacetoxyborohydride being common choices in a laboratory setting due to their selectivity and mild reaction conditions.[1][2] Catalytic hydrogenation using reagents like Raney nickel is also a viable, scalable method.

Reaction Pathway

The overall synthetic pathway can be visualized as follows:

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product A 2,4-Dimethoxybenzaldehyde C N-(2,4-dimethoxybenzylidene)methanamine (Imine) A->C + Methylamine - H2O B Methylamine (CH3NH2) B->C D N-(2,4-dimethoxybenzyl)-N-methylamine C->D + Reducing Agent (e.g., NaBH4, NaBH(OAc)3, or H2/Catalyst)

Caption: Reductive amination pathway for the synthesis of N-(2,4-dimethoxybenzyl)-N-methylamine.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of N-(2,4-dimethoxybenzyl)-N-methylamine via reductive amination. Please note that yields can vary based on the specific reaction conditions and scale.

ParameterValueReference
Starting Materials
2,4-Dimethoxybenzaldehyde1.0 equivalent
Methylamine solution (e.g., 40% in H2O)1.5 - 3.0 equivalents
Reducing Agent
Sodium Borohydride (NaBH4)1.1 - 1.5 equivalents[3][4]
Sodium Triacetoxyborohydride (NaBH(OAc)3)1.2 - 1.5 equivalents[2]
Reaction Conditions
SolventMethanol, Ethanol, Dichloromethane, or THF[2][5]
Temperature0 °C to Room Temperature
Reaction Time1 - 24 hours
Product Characterization
Molecular FormulaC10H15NO2
Molecular Weight181.23 g/mol
Boiling Point120–124°C at 8 mmHg (for the analogous 2,3-isomer)
Yield77-93% (reported for analogous reactions)

Detailed Experimental Protocols

Two detailed experimental protocols are provided below, utilizing different reducing agents.

Protocol 1: Reductive Amination using Sodium Borohydride

This protocol is adapted from established procedures for reductive amination.[3][4]

Materials:

  • 2,4-Dimethoxybenzaldehyde

  • Methylamine (40% solution in water)

  • Sodium Borohydride (NaBH4)

  • Methanol

  • Hydrochloric Acid (for workup)

  • Sodium Hydroxide (for workup)

  • Diethyl ether or Dichloromethane (for extraction)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate (for drying)

Procedure:

  • Imine Formation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,4-dimethoxybenzaldehyde (1.0 eq) in methanol. To this solution, add methylamine solution (2.0 eq) dropwise at room temperature. Stir the mixture for 1-2 hours to facilitate the formation of the intermediate imine.

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add sodium borohydride (1.2 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 3-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction by the slow addition of water. Acidify the mixture with hydrochloric acid to a pH of approximately 2. Extract the aqueous layer with diethyl ether or dichloromethane to remove any unreacted aldehyde. Make the aqueous layer basic (pH ~10) by the addition of a sodium hydroxide solution.

  • Isolation: Extract the basic aqueous layer with three portions of diethyl ether or dichloromethane. Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by vacuum distillation to yield pure N-(2,4-dimethoxybenzyl)-N-methylamine.

Protocol 2: Reductive Amination using Sodium Triacetoxyborohydride

This protocol is adapted from a general procedure for reductive amination using sodium triacetoxyborohydride.[2]

Materials:

  • 2,4-Dimethoxybenzaldehyde

  • Methylamine hydrochloride

  • Sodium Triacetoxyborohydride (NaBH(OAc)3)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate solution (for workup)

  • Anhydrous Sodium Sulfate (for drying)

Procedure:

  • Reaction Setup: To a solution of 2,4-dimethoxybenzaldehyde (1.0 eq) and methylamine hydrochloride (1.2 eq) in anhydrous DCM or DCE, add sodium triacetoxyborohydride (1.5 eq) in one portion at room temperature under a nitrogen atmosphere.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by TLC.

  • Workup: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Stir vigorously for 30 minutes.

  • Isolation: Separate the organic layer and extract the aqueous layer with three portions of DCM. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by silica gel column chromatography to afford the desired N-(2,4-dimethoxybenzyl)-N-methylamine.

Characterization

  • Singlets for the two methoxy groups (OCH3).

  • A singlet for the N-methyl group (N-CH3).

  • A singlet for the benzylic protons (Ar-CH2-N).

  • Multiplets corresponding to the aromatic protons.

Further characterization can be performed using Carbon-13 NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Safety Considerations

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.

  • Sodium borohydride and sodium triacetoxyborohydride are moisture-sensitive and can react with water to produce flammable hydrogen gas.

  • Methylamine is a corrosive and flammable gas/liquid. Handle with care.

  • Refer to the Safety Data Sheets (SDS) for all chemicals used in this synthesis.

References

Technical Guide: N-(2,4-Dimethoxybenzyl)-N-methylamine (CAS 102503-23-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2,4-Dimethoxybenzyl)-N-methylamine, identified by CAS number 102503-23-1, is a secondary amine that serves as a crucial intermediate and protecting group in organic synthesis, particularly within the realm of medicinal chemistry. Its unique structural features, most notably the 2,4-dimethoxybenzyl (DMB) group, allow it to be strategically employed in the synthesis of complex molecules, including novel drug candidates. This technical guide provides a comprehensive overview of its chemical structure, properties, and applications, with a focus on its role in synthetic methodologies.

Chemical Structure and Identification

  • IUPAC Name: (2,4-dimethoxyphenyl)-N-methylmethanamine

  • Synonyms: N-(2,4-DIMETHOXYBENZYL)-N-METHYLAMINE, 1-(2,4-Dimethoxyphenyl)-N-methylmethanamine, N-Methyl-2,4-dimethoxybenzylamine[1]

  • CAS Number: 102503-23-1

  • Molecular Formula: C₁₀H₁₅NO₂[2]

  • Molecular Weight: 181.23 g/mol [2]

  • Chemical Structure:

Physicochemical Properties

The physicochemical properties of N-(2,4-Dimethoxybenzyl)-N-methylamine are summarized in the table below.

PropertyValueReference(s)
Appearance White crystalline solid[1]
Melting Point 84-86 °C[1]
Boiling Point 262.1 °C at 760 mmHg[3]
Density 1.012 g/cm³[3]
Solubility Soluble in organic solvents (alcohols, ethers, ketones); Insoluble in water.[1][4]
pKa (Predicted) 9.32 ± 0.10[3]
Refractive Index 1.5[3]
Flash Point 104.6 °C[3]

Biological Activity and Mechanism of Action

Current scientific literature indicates that N-(2,4-Dimethoxybenzyl)-N-methylamine is primarily utilized as a synthetic intermediate and is not known to possess significant intrinsic biological activity. Its value in drug development lies in its role as a protecting group for amine functionalities, which can be readily removed under specific acidic conditions. This allows for the selective modification of other parts of a molecule during a synthetic sequence.

The 2,4-dimethoxybenzyl (DMB) group is particularly useful as it can be cleaved under acidic conditions that are often milder than those required for other benzyl-type protecting groups. This is due to the electron-donating nature of the two methoxy groups on the benzene ring, which stabilizes the carbocation intermediate formed during acid-catalyzed cleavage.

While the compound itself is not biologically active in the traditional sense, it is an essential tool for the synthesis of a wide range of biologically active molecules, including potential therapeutics for cancer and infectious diseases.[5][6]

Experimental Protocols

Synthesis of N-(2,4-Dimethoxybenzyl)-N-methylamine

A common method for the synthesis of N-(2,4-Dimethoxybenzyl)-N-methylamine involves the reductive amination of 2,4-dimethoxybenzaldehyde with methylamine.

Materials:

  • 2,4-Dimethoxybenzaldehyde

  • Methylamine (methanolic solution)

  • Methanol

  • Sodium borohydride

  • Dilute hydrochloric acid

  • Dilute sodium hydroxide solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • A solution of 2,4-dimethoxybenzaldehyde in methanol is cooled to 0 °C.

  • A methanolic solution of methylamine is added slowly to the stirred solution at 0 °C, and the mixture is stirred for 1 hour.

  • Sodium borohydride is added in portions at 0 °C, and the reaction mixture is then stirred at room temperature for 12 hours.

  • The reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is acidified with dilute hydrochloric acid, and methanol is removed under reduced pressure.

  • The residue is diluted with water and basified with dilute sodium hydroxide solution.

  • The aqueous layer is extracted multiple times with ethyl acetate.

  • The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the crude product.

  • The crude product is purified by silica gel column chromatography.

Use as a Protecting Group and N-Debenzylation

N-(2,4-Dimethoxybenzyl)-N-methylamine is a precursor to the 2,4-dimethoxybenzyl (DMB) protecting group for amines. The DMB group is introduced by reacting the amine to be protected with 2,4-dimethoxybenzyl bromide or a similar electrophile. The following protocol details the removal (deprotection) of the DMB group.

Materials:

  • N-(2,4-dimethoxybenzyl)-protected compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Anisole (as a scavenger)

Procedure for N-Debenzylation using Trifluoroacetic Acid:

  • The N-(2,4-dimethoxybenzyl)-protected compound is dissolved in dichloromethane.

  • Anisole is added to the solution to act as a carbocation scavenger.

  • Trifluoroacetic acid (TFA) is added to the mixture at room temperature. The concentration of TFA can be varied (e.g., 10%) depending on the stability of the substrate.[3]

  • The reaction is stirred at room temperature for a period of time (e.g., 2 hours), with progress monitored by TLC or LC-MS.[3]

  • Upon completion, the reaction mixture is concentrated under reduced pressure to remove the TFA and solvent.

  • The residue is then subjected to a standard work-up procedure, which may include neutralization with a base and extraction, followed by purification.

Visualizations

G cluster_synthesis Synthesis of N-(2,4-Dimethoxybenzyl)-N-methylamine start 2,4-Dimethoxybenzaldehyde + Methylamine imine Imine Intermediate start->imine Formation reduction Reduction with Sodium Borohydride imine->reduction Reaction product N-(2,4-Dimethoxybenzyl)-N-methylamine reduction->product Yields

Caption: Synthesis of N-(2,4-Dimethoxybenzyl)-N-methylamine.

G cluster_workflow Experimental Workflow: Use as a Protecting Group amine Primary/Secondary Amine (Substrate) protection Protection Step: + 2,4-Dimethoxybenzyl Bromide amine->protection protected_amine N-(2,4-Dimethoxybenzyl)-protected Amine protection->protected_amine synthesis_steps Further Synthetic Modifications protected_amine->synthesis_steps deprotection Deprotection Step: + Trifluoroacetic Acid (TFA) synthesis_steps->deprotection final_product Final Deprotected Amine Product deprotection->final_product

Caption: Workflow for Amine Protection and Deprotection.

Applications in Drug Development

The primary application of N-(2,4-Dimethoxybenzyl)-N-methylamine in drug development is as a building block and a precursor to the DMB protecting group. For instance, it has been used in the synthesis of nimesulide derivatives that have shown potential as anticancer agents.[6] In such syntheses, the DMB group can be used to protect an amine functionality on a core scaffold while other chemical transformations are carried out on different parts of the molecule. The subsequent removal of the DMB group under acidic conditions reveals the free amine in the final product.

This strategy is valuable for creating libraries of compounds for screening purposes and for the total synthesis of complex natural products and their analogues. The reliable cleavage of the DMB group makes it a predictable and useful tool for medicinal chemists.

Safety Information

N-(2,4-Dimethoxybenzyl)-N-methylamine is classified as an irritant. It is irritating to the eyes, respiratory system, and skin. Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area.

Conclusion

N-(2,4-Dimethoxybenzyl)-N-methylamine is a valuable reagent in organic and medicinal chemistry. While it does not possess inherent biological activity, its role as a precursor to the acid-labile 2,4-dimethoxybenzyl protecting group for amines makes it an indispensable tool for the multi-step synthesis of complex, biologically active molecules. Understanding its properties and the experimental protocols for its use is essential for researchers and scientists engaged in drug discovery and development.

References

The Versatile Scaffold: 1-(2,4-Dimethoxyphenyl)-N-methylmethanamine and its Analogs as Building Blocks in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

The 2,4-dimethoxyphenyl moiety, a key structural feature of 1-(2,4-dimethoxyphenyl)-N-methylmethanamine, serves as a versatile and valuable building block in the design and synthesis of novel therapeutic agents. Its unique electronic and steric properties have been exploited to develop compounds with a range of biological activities, most notably in the field of oncology. This technical guide provides an in-depth overview of the synthesis, applications, and biological evaluation of compounds derived from this scaffold, with a particular focus on a potent anticancer agent.

Core Compound Profile

PropertyValueReference
Compound Name This compound
CAS Number 102503-23-1[1][2]
Molecular Formula C10H15NO2[1]
Molecular Weight 181.23 g/mol [1]
Physical Form Liquid[1]
Purity ≥98%[1]
Storage Keep in dark place, inert atmosphere, room temperature[1]

Synthesis of Key Intermediates

The utility of the 2,4-dimethoxyphenyl scaffold in medicinal chemistry often involves the synthesis of key intermediates that can be further elaborated into diverse molecular architectures. Two critical precursors are this compound and 2,4-dimethoxyaniline.

Experimental Protocol: Synthesis of this compound

This protocol describes the reductive amination of 2,4-dimethoxybenzaldehyde with methylamine.

Materials:

  • 2,4-dimethoxybenzaldehyde

  • Methanolic solution of methylamine (33%)

  • Methanol

  • Sodium borohydride

  • Dilute hydrochloric acid

  • Dilute sodium hydroxide solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane

Procedure:

  • A solution of 2,4-dimethoxybenzaldehyde (20.0 g, 120.48 mmol) in methanol (200 mL) is cooled to 0°C.

  • A methanolic solution of methylamine (33%, 15.0 g, 481.90 mmol) is slowly added to the stirred solution at 0°C.

  • The reaction mixture is stirred at 0°C for 1 hour.

  • Sodium borohydride (5.5 g, 144.57 mmol) is added in portions at 0°C.

  • The reaction mixture is then stirred at room temperature for 12 hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is acidified with dilute hydrochloric acid (200 mL).

  • Methanol is removed by distillation under reduced pressure.

  • The residue is diluted with water and basified with dilute sodium hydroxide solution (80 mL).

  • The aqueous layer is extracted with ethyl acetate (5 x 200 mL).

  • The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography (50-80% ethyl acetate/hexane gradient elution) to afford this compound as a light yellow liquid.

Yield: 20.0 g (92.0%)

Experimental Protocol: Synthesis of 2,4-Dimethoxyaniline

This protocol details the reduction of 2,4-dimethoxynitrobenzene to 2,4-dimethoxyaniline.[3]

Materials:

  • 2,4-dimethoxynitrobenzene

  • Ethanol

  • Hydrazine hydrate (80% mass concentration)

  • Ferric chloride

  • Activated carbon

Procedure:

  • In a reaction vessel, add 2,4-dimethoxynitrobenzene and ethanol.

  • To this mixture, add 80% hydrazine hydrate, ferric chloride, and activated carbon.

  • The weight ratio of 2,4-dimethoxynitrobenzene to ethanol should be between 1:1.5 and 1:3.

  • The weight ratio of 2,4-dimethoxynitrobenzene to hydrazine hydrate should be between 1:0.6 and 1:1.

  • The amount of ferric chloride should be 0.2%-1% of the weight of 2,4-dimethoxynitrobenzene.

  • The amount of activated carbon should be 7%-15% of the weight of 2,4-dimethoxynitrobenzene.

  • Heat the reaction mixture to a reflux temperature of 70-80°C.

  • Maintain the reaction at this temperature for 2-5 hours.

  • The reaction yields a crude product with a 2,4-dimethoxyaniline content of over 98%.

Yield: >96% Purity: >99.6%

Application in Anticancer Drug Discovery

A prominent example of the 2,4-dimethoxyphenyl scaffold in medicinal chemistry is its incorporation into a series of potent anticancer agents. Specifically, N-(2,4-dimethoxyphenyl)-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamide (compound 5o ) has demonstrated exceptional cytotoxic activity against various cancer cell lines.[4]

Biological Activity of Compound 5o

The in vitro cytotoxic activity of compound 5o was evaluated against human lung carcinoma (A549), colorectal adenocarcinoma (SW480), and normal human fetal lung fibroblast (MRC-5) cell lines using the MTT assay.

CompoundCell LineIC50 (µM)[4]Selectivity Index (SI) vs. MRC-5
5o A5490.15 ± 0.01794.6
SW4803.68 ± 0.5932.4
MRC-5119.2 ± 3.2-
Cisplatin A5495.77 ± 1.60-
Etoposide A5499.44 ± 1.98-
Doxorubicin A5490.46 ± 0.02-

Compound 5o exhibited significantly higher potency against the A549 cell line compared to standard chemotherapeutic agents cisplatin, etoposide, and doxorubicin.[4] Furthermore, it displayed a high selectivity index, indicating a favorable therapeutic window.

Mechanism of Action: Topoisomerase IIα Inhibition

Molecular docking studies suggest that compound 5o targets the DNA-topoisomerase IIα (TOP2A) complex.[4] TOP2A is a crucial enzyme involved in managing DNA topology during replication, transcription, and chromosome segregation.[5][6] Inhibition of TOP2A leads to the accumulation of DNA double-strand breaks, which, if not repaired, trigger apoptotic cell death.[5][7]

Topoisomerase_IIa_Inhibition_Pathway cluster_0 Cellular Proliferation cluster_1 Compound 5o Action cluster_2 Cellular Response DNA_Replication DNA Replication & Transcription TOP2A_active Active Topoisomerase IIα DNA_Replication->TOP2A_active requires DNA_Topology Normal DNA Topology TOP2A_active->DNA_Topology maintains TOP2A_inhibited Inhibited Topoisomerase IIα Compound_5o Compound 5o Compound_5o->TOP2A_inhibited inhibits DSB DNA Double-Strand Breaks TOP2A_inhibited->DSB leads to S_Phase_Arrest S-Phase Cell Cycle Arrest DSB->S_Phase_Arrest induces Apoptosis Apoptosis S_Phase_Arrest->Apoptosis triggers

Caption: Inhibition of Topoisomerase IIα by Compound 5o leading to apoptosis.

Experimental Workflow: From Synthesis to Biological Evaluation

The development of novel anticancer agents like compound 5o follows a structured workflow, from chemical synthesis to comprehensive biological testing.

Experimental_Workflow Start Start: Design of Benzimidazole Derivatives Synthesis Chemical Synthesis of Compound 5o and Analogs Start->Synthesis Purification Purification and Structural Characterization (NMR, MS) Synthesis->Purification In_Vitro_Screening In Vitro Cytotoxicity Screening (MTT Assay on A549, SW480, MRC-5) Purification->In_Vitro_Screening Data_Analysis IC50 Determination and Selectivity Index Calculation In_Vitro_Screening->Data_Analysis Mechanism_Study Mechanism of Action Studies Data_Analysis->Mechanism_Study In_Silico In Silico Studies Data_Analysis->In_Silico Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Mechanism_Study->Cell_Cycle Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Mechanism_Study->Apoptosis_Assay Conclusion Conclusion: Identification of Lead Compound Mechanism_Study->Conclusion Docking Molecular Docking (vs. Topoisomerase IIα) In_Silico->Docking MD_Simulation Molecular Dynamics Simulation In_Silico->MD_Simulation In_Silico->Conclusion

Caption: Workflow for the discovery and evaluation of benzimidazole-based anticancer agents.

Conclusion

The 2,4-dimethoxyphenyl scaffold, present in this compound and its analogs, represents a privileged substructure in medicinal chemistry. Its successful incorporation into highly potent and selective anticancer agents highlights its potential for the development of novel therapeutics. The detailed synthetic protocols and biological evaluation workflows provided in this guide offer a framework for researchers to explore the full potential of this versatile building block in their drug discovery programs. Further investigation into other therapeutic areas for compounds derived from this scaffold is warranted.

References

Spectroscopic and Analytical Profile of N-(2,4-dimethoxybenzyl)-N-methylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for the characterization of N-(2,4-dimethoxybenzyl)-N-methylamine. Due to the limited availability of published experimental spectra for this specific compound, this document presents a combination of predicted spectroscopic data, derived from analogous compounds, and detailed experimental protocols applicable to its analysis.

Chemical Structure and Properties

  • IUPAC Name: N-(2,4-dimethoxybenzyl)-N-methylamine

  • CAS Number: 102503-23-1[1][2]

  • Molecular Formula: C₁₀H₁₅NO₂[1][2]

  • Molecular Weight: 181.23 g/mol [1]

Predicted Spectroscopic Data

The following tables summarize the predicted ¹H NMR, ¹³C NMR, and Mass Spectrometry data for N-(2,4-dimethoxybenzyl)-N-methylamine. These predictions are based on established principles of spectroscopy and analysis of structurally related compounds, including 2,4-dimethoxybenzylamine and N-methylbenzylamine.

Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.15d (J ≈ 8.4 Hz)1HH-6 (Aromatic)
~ 6.45d (J ≈ 2.4 Hz)1HH-3 (Aromatic)
~ 6.40dd (J ≈ 8.4, 2.4 Hz)1HH-5 (Aromatic)
~ 3.82s3HOCH₃ (at C-2 or C-4)
~ 3.80s3HOCH₃ (at C-4 or C-2)
~ 3.60s2HCH₂ (Benzylic)
~ 2.45s3HN-CH₃ (Methylamine)
~ 1.8 (broad)s1HNH (Amine) - exchangeable

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~ 160.5C-2 (Aromatic, C-OCH₃)
~ 158.0C-4 (Aromatic, C-OCH₃)
~ 130.0C-6 (Aromatic, CH)
~ 120.0C-1 (Aromatic, Quaternary)
~ 104.5C-5 (Aromatic, CH)
~ 98.5C-3 (Aromatic, CH)
~ 56.0CH₂ (Benzylic)
~ 55.5OCH₃
~ 55.3OCH₃
~ 36.0N-CH₃ (Methylamine)

Table 3: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zRelative IntensityAssignment
181Moderate[M]⁺ (Molecular Ion)
151High[M - CH₂NHCH₃]⁺ (Dimethoxybenzyl cation)
121Moderate[151 - CH₂O]⁺

Experimental Protocols

The following sections detail the methodologies for the synthesis and spectroscopic analysis of N-(2,4-dimethoxybenzyl)-N-methylamine.

A common and effective method for the synthesis of N-(2,4-dimethoxybenzyl)-N-methylamine is the reductive amination of 2,4-dimethoxybenzaldehyde with methylamine.

  • Imine Formation: In a round-bottom flask, dissolve 2,4-dimethoxybenzaldehyde (1 equivalent) in a suitable solvent such as methanol. Add a solution of methylamine (1.2 equivalents, typically as a 40% solution in water or as a solution in THF) to the flask. Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding imine.

  • Reduction: Cool the reaction mixture in an ice bath. Carefully add a reducing agent, such as sodium borohydride (NaBH₄) (1.5 equivalents), in portions. After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

  • Work-up and Purification: Quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate with a small percentage of triethylamine to prevent peak tailing) to yield the pure N-(2,4-dimethoxybenzyl)-N-methylamine.

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified N-(2,4-dimethoxybenzyl)-N-methylamine in about 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).

  • ¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum on the same instrument, typically at a frequency of 100 MHz. A proton-decoupled pulse sequence should be used. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) may be necessary to obtain a spectrum with an adequate signal-to-noise ratio.

  • Sample Preparation: Prepare a dilute solution of the purified compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

  • Instrumentation and Analysis: Introduce the sample into the mass spectrometer, for example, via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS). For GC-MS analysis, a non-polar capillary column is typically used. For LC-MS, a C18 reversed-phase column is a common choice.

  • Data Acquisition: Acquire the mass spectrum in either electron ionization (EI) or electrospray ionization (ESI) mode. EI is useful for observing fragmentation patterns that aid in structural elucidation, while ESI is a softer ionization technique that is more likely to show the molecular ion peak.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the synthesis and spectroscopic characterization of N-(2,4-dimethoxybenzyl)-N-methylamine.

Spectroscopic_Workflow Workflow for the Characterization of N-(2,4-dimethoxybenzyl)-N-methylamine cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation start 2,4-Dimethoxybenzaldehyde + Methylamine imine Imine Formation start->imine reduction Reduction (e.g., NaBH4) imine->reduction workup Work-up & Purification reduction->workup product Pure N-(2,4-dimethoxybenzyl) -N-methylamine workup->product nmr NMR Spectroscopy product->nmr ms Mass Spectrometry product->ms h_nmr ¹H NMR nmr->h_nmr c_nmr ¹³C NMR nmr->c_nmr ei_ms EI-MS ms->ei_ms esi_ms ESI-MS ms->esi_ms structure Structural Elucidation & Confirmation h_nmr->structure c_nmr->structure ei_ms->structure esi_ms->structure

Synthesis and Spectroscopic Analysis Workflow.

References

The Dawn of a New Era in Neuropharmacology: A Technical Guide to the Discovery and History of Substituted Phenethylamines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fascinating history and discovery of substituted phenethylamines, a class of psychoactive compounds that has profoundly impacted our understanding of neuropharmacology and psychopharmacology. From their natural origins to the groundbreaking work of pioneers like Dr. Alexander Shulgin, this whitepaper delves into the core scientific principles, experimental methodologies, and structure-activity relationships that define this diverse chemical family.

The Phenethylamine Backbone: A Gateway to Neuroactivity

Substituted phenethylamines are a broad class of organic compounds based on the phenethylamine structure, which consists of a phenyl ring attached to an ethylamine side chain. This simple scaffold is the foundation for a vast array of naturally occurring and synthetic molecules, including essential neurotransmitters, pharmaceuticals, and potent psychoactive substances.[1][2] The pharmacological versatility of this class arises from the diverse effects of substituting various functional groups at different positions on the phenethylamine core. These modifications can dramatically alter a compound's affinity and efficacy at various G-protein coupled receptors (GPCRs), particularly those within the serotonergic and dopaminergic systems, leading to a wide spectrum of physiological and psychological effects.[3][4]

Endogenous examples of substituted phenethylamines, such as dopamine, norepinephrine, and epinephrine, are fundamental to regulating mood, motivation, and the sympathetic nervous system.[5] The discovery of naturally occurring psychoactive phenethylamines, like mescaline from the peyote cactus, opened the door to exploring the chemical basis of consciousness and led to the synthesis of a multitude of novel compounds.[6][7]

A Pioneer's Legacy: The Work of Dr. Alexander Shulgin

The modern history of substituted phenethylamines is inextricably linked with the work of Dr. Alexander "Sasha" Shulgin. A biochemist and pharmacologist, Shulgin dedicated much of his career to the synthesis and bioassay of hundreds of psychoactive compounds from his home laboratory.[8][9] His meticulous and systematic approach involved modifying the phenethylamine structure and personally documenting the resulting psychoactive effects.

Shulgin's work, most famously detailed in the book PiHKAL (Phenethylamines I Have Known and Loved), co-authored with his wife Ann Shulgin, provided detailed synthesis instructions and qualitative descriptions of the effects of 179 different phenethylamines.[8][10] This work not only introduced a plethora of novel research chemicals to the scientific community but also laid the groundwork for understanding the structure-activity relationships (SAR) within this class of compounds. Shulgin's explorations led to the popularization of now well-known compounds like 2C-B, first synthesized by him in 1974.[5][11][12]

Structure-Activity Relationships: Tailoring Neuroactivity

The diverse pharmacological effects of substituted phenethylamines are a direct result of their specific interactions with monoaminergic neurotransmitter systems. The nature and position of substituents on the phenethylamine core dictate the compound's binding affinity and functional activity at various receptors.

Ring Substitutions: The Key to Psychedelic Activity

Substitutions on the phenyl ring have the most profound impact on the hallucinogenic properties of these compounds. The "2C" series of phenethylamines, characterized by methoxy groups at the 2 and 5 positions of the phenyl ring, exemplifies this principle.[6][12] The nature of the substituent at the 4-position is particularly crucial in modulating potency and duration of action. For instance, the addition of a bromine atom at the 4-position yields 2C-B, a compound known for its psychedelic and mild entactogenic effects.[12]

Alpha-Methylation: The Amphetamine Connection

The addition of a methyl group at the alpha position of the ethylamine side chain creates the amphetamine subclass of phenethylamines. This modification generally increases the stimulant properties of the compound by enhancing the release of dopamine and norepinephrine.[4] A prominent example is 2,5-dimethoxy-4-methylamphetamine (DOM), a potent and long-acting psychedelic.[13][14]

Nitrogen Substitutions: Modulating Potency and Selectivity

While early studies suggested that N-alkylation of phenethylamines decreased activity, the discovery that N-benzyl substitution could dramatically increase binding affinity and functional activity at the 5-HT2A receptor was a significant breakthrough. This led to the development of the highly potent N-benzylphenethylamines (NBOMes).

Quantitative Analysis of Receptor Interactions

The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of a selection of key substituted phenethylamines at various serotonin and dopamine receptors. This quantitative data is crucial for understanding the pharmacological profile of these compounds and for guiding the development of new therapeutic agents.

Table 1: Receptor Binding Affinities (Ki, nM) of Selected Substituted Phenethylamines

Compound5-HT1A5-HT2A5-HT2CD1D2D3
2C-B >10,00063130>10,000>10,000>10,000
2C-E >10,000100150>10,000>10,000>10,000
DOM 3,10015334,8003,3002,200
Mescaline 5,3005102,100>10,000>10,000>10,000
MDMA 2,9002,6001,8009,10012,0004,500

Note: Data compiled from various sources. Experimental conditions may vary.

Table 2: Functional Potency (EC50, nM) of Selected Substituted Phenethylamines at 5-HT2 Receptors

Compound5-HT2A5-HT2C
2C-B 1.20.63
2C-E 1.50.81
DOM 0.480.72
Mescaline 63130

Note: Data compiled from various sources. Experimental conditions may vary.

Table 3: Pharmacokinetic Parameters of MDMA in Humans

ParameterValue
Time to Peak Plasma Concentration (Tmax) 1.5 - 3.0 hours
Plasma Half-life (t1/2) 6 - 8 hours
Metabolism Primarily via CYP2D6 to HHMA, and N-demethylation to MDA
Excretion Primarily renal

Note: Data compiled from various sources.[15][16][17][18] Pharmacokinetics can be dose-dependent and influenced by genetic factors.

Signaling Pathways and Experimental Workflows

The psychoactive effects of substituted phenethylamines are primarily mediated through their interaction with serotonin and dopamine receptors, which are G-protein coupled receptors that initiate intracellular signaling cascades.

Serotonin 5-HT2A Receptor Signaling Pathway

Activation of the 5-HT2A receptor, a primary target for many psychedelic phenethylamines, leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Phenethylamine Phenethylamine 5-HT2A_Receptor 5-HT2A Receptor Phenethylamine->5-HT2A_Receptor Binds to Gq_Protein Gq Protein 5-HT2A_Receptor->Gq_Protein Activates PLC Phospholipase C Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Downstream_Effects Downstream Cellular Effects Ca_Release->Downstream_Effects PKC_Activation->Downstream_Effects

Figure 1: Serotonin 5-HT2A Receptor Signaling Pathway.
Dopamine D2 Receptor Signaling Pathway

Substituted phenethylamines can also interact with dopamine receptors. The D2 receptor is typically coupled to an inhibitory G-protein (Gi), which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Phenethylamine Phenethylamine D2_Receptor D2 Receptor Phenethylamine->D2_Receptor Binds to Gi_Protein Gi Protein D2_Receptor->Gi_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gi_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to ATP ATP PKA PKA cAMP->PKA Activates Downstream_Effects Modulation of Neuronal Activity PKA->Downstream_Effects

Figure 2: Dopamine D2 Receptor Signaling Pathway.
Generalized Experimental Workflow for Synthesis and Pharmacological Evaluation

The discovery and characterization of novel substituted phenethylamines typically follow a structured workflow, from initial synthesis to comprehensive pharmacological profiling.

G Start Hypothesis/ Target Compound Design Synthesis Chemical Synthesis Start->Synthesis Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification In_Vitro_Screening In Vitro Screening Purification->In_Vitro_Screening Receptor_Binding Receptor Binding Assays (Ki determination) In_Vitro_Screening->Receptor_Binding Functional_Assays Functional Assays (EC50 determination) In_Vitro_Screening->Functional_Assays Data_Analysis Data Analysis & SAR Receptor_Binding->Data_Analysis Functional_Assays->Data_Analysis In_Vivo_Studies In Vivo Studies Behavioral_Assays Behavioral Assays (e.g., Head-twitch response) In_Vivo_Studies->Behavioral_Assays Pharmacokinetics Pharmacokinetic Profiling (ADME) In_Vivo_Studies->Pharmacokinetics Behavioral_Assays->Data_Analysis Pharmacokinetics->Data_Analysis Data_Analysis->In_Vivo_Studies End Lead Optimization/ Further Development Data_Analysis->End

Figure 3: Experimental Workflow for Phenethylamine Drug Discovery.

Experimental Protocols

This section provides an overview of key experimental methodologies used in the study of substituted phenethylamines.

General Synthesis of a 2C-X Compound (e.g., 2C-B)

The synthesis of many 2C compounds, as pioneered by Shulgin, often starts from a substituted benzaldehyde. The following is a generalized procedure for the synthesis of 2C-B from 2,5-dimethoxybenzaldehyde.[2][19]

Step 1: Nitrostyrene Formation (Henry Reaction)

  • A solution of 2,5-dimethoxybenzaldehyde in a suitable solvent (e.g., glacial acetic acid) is prepared.

  • Nitromethane and a catalyst, such as ammonium acetate, are added to the solution.

  • The mixture is heated under reflux until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Upon cooling, the 2,5-dimethoxy-β-nitrostyrene product crystallizes and is collected by filtration.

Step 2: Reduction of the Nitrostyrene

  • The dried 2,5-dimethoxy-β-nitrostyrene is dissolved in an anhydrous solvent, such as tetrahydrofuran (THF).

  • This solution is added dropwise to a stirred suspension of a reducing agent, typically lithium aluminum hydride (LAH), in anhydrous ether at a reduced temperature.

  • After the addition is complete, the reaction mixture is refluxed for several hours.

  • The reaction is then carefully quenched with water and a sodium hydroxide solution.

  • The resulting mixture is filtered, and the filtrate is extracted with a suitable organic solvent.

  • The organic extracts are combined, dried, and the solvent is removed under reduced pressure to yield 2,5-dimethoxyphenethylamine (2C-H) as a free base.

Step 3: Bromination

  • The 2C-H is dissolved in glacial acetic acid.

  • A solution of elemental bromine in glacial acetic acid is added dropwise with stirring.

  • The reaction mixture is stirred for a period, and then the product, 4-bromo-2,5-dimethoxyphenethylamine hydrobromide (2C-B HBr), is precipitated, often by the addition of water.

  • The precipitate is collected by filtration, washed, and can be recrystallized for further purification.

Radioligand Binding Assay Protocol for Serotonin Receptors

Radioligand binding assays are a standard method for determining the affinity of a compound for a specific receptor.[6][9][10]

Materials:

  • Cell membranes expressing the serotonin receptor of interest (e.g., 5-HT2A).

  • Radioligand (e.g., [3H]ketanserin for 5-HT2A).

  • Unlabeled competitor ligand (the substituted phenethylamine being tested).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Prepare a series of dilutions of the unlabeled competitor ligand.

  • In a multi-well plate, add the cell membranes, a fixed concentration of the radioligand, and the varying concentrations of the competitor ligand to the assay buffer.

  • To determine non-specific binding, a high concentration of an unlabeled known ligand for the receptor is used in a separate set of wells.

  • Incubate the plate at a specific temperature for a set period to allow binding to reach equilibrium.

  • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from unbound radioligand.

  • Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Measure the radioactivity in each vial using a scintillation counter.

  • The data is then analyzed to determine the IC50 value of the competitor ligand, which can be converted to a Ki value using the Cheng-Prusoff equation.

In Vivo Behavioral Assay: Head-Twitch Response (HTR) in Rodents

The head-twitch response in mice is a widely used behavioral assay to screen for 5-HT2A receptor agonist activity, which is characteristic of many psychedelic compounds.[20][21]

Procedure:

  • Acclimate the animals to the testing environment.

  • Administer the test compound (substituted phenethylamine) to the animals, typically via intraperitoneal (IP) injection.

  • A control group receives a vehicle injection.

  • Place the animals in individual observation chambers.

  • Record the number of head twitches over a specified period (e.g., 30-60 minutes).

  • An increase in the frequency of head twitches compared to the control group is indicative of 5-HT2A receptor agonism.

Conclusion and Future Directions

The study of substituted phenethylamines has a rich history, from their discovery in nature to their extensive exploration in the laboratory. The pioneering work of scientists like Alexander Shulgin has provided a vast library of compounds and a foundational understanding of their structure-activity relationships. The quantitative data on receptor binding and functional activity, coupled with detailed experimental protocols, provides a robust framework for further research and development.

As our understanding of the neurobiological basis of mental health and consciousness continues to evolve, the therapeutic potential of precisely targeted substituted phenethylamines is becoming increasingly apparent. Future research will likely focus on developing novel compounds with improved selectivity and safety profiles, exploring their potential as treatments for a range of psychiatric and neurological disorders, and further unraveling the intricate signaling pathways they modulate within the brain. This in-depth technical guide serves as a valuable resource for researchers and drug development professionals poised to contribute to this exciting and rapidly advancing field.

References

A Technical Guide to the Research Applications of Dimethoxy-Substituted Benzylamines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dimethoxy-substituted benzylamines represent a versatile class of organic compounds that serve as crucial scaffolds and pharmacophores in modern drug discovery and medicinal chemistry. Their structural simplicity, coupled with the electron-donating nature of the methoxy groups, allows for diverse functionalization, leading to a wide array of compounds with significant biological activities. This guide explores the core research applications of these molecules, focusing on their roles as modulators of key physiological targets.

Applications in Medicinal Chemistry and Pharmacology

The dimethoxy-benzylamine core is a privileged structure found in numerous biologically active compounds, primarily targeting the central nervous system (CNS). The position of the two methoxy groups on the phenyl ring (e.g., 2,4-, 2,5-, or 3,4-) profoundly influences the molecule's conformational flexibility, binding affinity, and selectivity for its biological target.

1.1. Serotonin (5-HT) Receptor Ligands

A significant area of research focuses on dimethoxy-substituted phenethylamines and amphetamines (which share the benzylamine backbone) as potent ligands for serotonin receptors, particularly the 5-HT₂ subfamily (5-HT₂ₐ, 5-HT₂₈, and 5-HT₂₋).[1][2][3][4]

  • 5-HT₂ₐ Receptor Agonists: The 2,5-dimethoxy substitution pattern is a hallmark of many classical psychedelic compounds that act as 5-HT₂ₐ receptor agonists.[3][5] Activation of this receptor is a key mechanism for the therapeutic effects of psychedelics in treating psychiatric disorders like depression and anxiety.[4][5] Research in this area aims to develop novel agonists with improved therapeutic profiles, potentially separating the therapeutic benefits from the psychoactive effects.[1] For example, structure-activity relationship (SAR) studies on 4-substituted-2,5-dimethoxyphenethylamines led to the discovery of CYB210010, a potent and orally bioavailable 5-HT₂ receptor agonist.[1] This compound has been identified as a valuable tool for investigating the therapeutic potential of 5-HT₂ receptor activation.[1]

  • 5-HT₂₈ Receptor Ligands: The 5-HT₂₈ receptor is associated with adverse cardiovascular effects like cardiac valvulopathy.[3] Therefore, developing ligands with high selectivity for the 5-HT₂ₐ receptor over the 5-HT₂₈ receptor is a critical goal in drug development.[5] For instance, the compound LPH-5, a dimethoxyphenylpiperidine derivative, was found to be a moderately potent partial 5-HT₂₈R agonist but exhibited an approximately 60-fold selectivity for the 5-HT₂ₐ receptor.[5]

  • Radioligands for PET Imaging: N-benzyl derivatives of these structures, such as [¹¹C]CIMBI-5, have been developed as potent and selective 5-HT₂ₐ agonist radioligands for use in Positron Emission Tomography (PET) imaging, enabling the study of receptor binding in the brain.[4]

1.2. Monoamine Oxidase (MAO) Inhibitors

Monoamine oxidases (MAO-A and MAO-B) are enzymes responsible for the degradation of monoamine neurotransmitters like serotonin, dopamine, and norepinephrine.[6] Inhibition of these enzymes is a well-established strategy for treating depression and neurodegenerative disorders such as Parkinson's disease.[7][8][]

Derivatives of dimethoxy-benzylamine have been incorporated into various heterocyclic scaffolds to create potent and selective MAO inhibitors. For example, pyridazinobenzylpiperidine derivatives have been synthesized and evaluated, with some compounds showing highly potent and selective inhibition of MAO-B.[7] The search for reversible and selective MAO-B inhibitors is an active area of research to improve the safety and efficacy of treatments for Parkinson's disease.[7]

1.3. Building Blocks for Complex Molecules

Beyond their direct biological activity, dimethoxy-substituted benzylamines are valuable building blocks in organic synthesis.[10][11][12]

  • Amine Nucleophiles: They serve as versatile amine nucleophiles. For instance, 2,4-dimethoxybenzylamine is used as an ammonia equivalent in the synthesis of substituted oxazoles and in the total synthesis of antibacterial natural products.[11]

  • Protecting Groups: The 2,4-dimethoxybenzyl (DMB) group is often used as a protecting group for amines in multi-step syntheses.

  • Scaffold for Diverse Libraries: They are used in the synthesis of diverse chemical libraries for screening against various biological targets, including PD-1/PD-L1 inhibitors for cancer immunotherapy and inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3 for prostate cancer.[13][14]

Quantitative Data Summary

The following tables summarize key quantitative data for representative dimethoxy-substituted benzylamine derivatives, highlighting their potency and selectivity for various targets.

Table 1: Serotonin (5-HT) Receptor Binding Affinities and Functional Activity

Compound/DerivativeTarget ReceptorAssay TypeValueUnitReference
DOBz (2,5-Dimethoxy-4-benzylamphetamine) 5-HT₂ₐBinding Affinity (Ki)0.40nM[2]
5-HT₂₈Binding Affinity (Ki)24.5 - 35.0nM[2]
5-HT₂₋Binding Affinity (Ki)1.0nM[2]
5-HT₂₈Functional Antagonist (pIC₅₀)7.61[3]
LPH-5 ((S)-11) 5-HT₂ₐFunctional Agonist (EC₅₀)3.2nM[5]
5-HT₂₈Functional Agonist (EC₅₀)190nM[5]
5-HT₂₋Functional Agonist (EC₅₀)2.5nM[5]
CYB210010 5-HT₂ₐFunctional Agonist (EC₅₀)18nM[1]
5-HT₂₋Functional Agonist (EC₅₀)22nM[1]

Table 2: Monoamine Oxidase (MAO) Inhibition

Compound/DerivativeTarget EnzymeAssay TypeValue (IC₅₀)UnitReference
Pyridazinobenzylpiperidine (S5) MAO-BInhibition0.203µM[7]
MAO-AInhibition3.857µM[7]
Fluorobenzyloxy Chalcone (FBZ13) MAO-BInhibition0.0053µM[8]
Pyridazinobenzylpiperidine (S16) MAO-BInhibition0.979µM[7]

Experimental Methodologies

Detailed experimental protocols are found within the cited literature. This section provides a generalized overview of the key experimental workflows commonly employed in the research of these compounds.

3.1. General Synthetic Procedure (Illustrative)

The synthesis of novel benzylamine derivatives often involves multi-step sequences. A common approach for creating amide derivatives, for example, involves the coupling of a carboxylic acid with a substituted benzylamine.

  • Amide Coupling: A solution of the desired fatty acid (e.g., 5 mmol), dicyclohexylcarbodiimide (DCC, 5.5 mmol), and the selected 4-methoxybenzylamine (5 mmol) are dissolved in a solvent like dichloromethane (40 ml). A catalytic amount of 4-dimethylaminopyridine (DMAP) is added. The reaction is stirred at room temperature until completion, monitored by thin-layer chromatography. The byproduct, N,N'-dicyclohexylurea, is removed by filtration. The resulting solution is washed sequentially with water and acetic acid, then dried. The final product is purified using column chromatography.

3.2. In Vitro Biological Assays

  • Receptor Binding Assays: These assays determine the affinity of a compound for a specific receptor. Typically, cell membranes expressing the target receptor are incubated with a radiolabeled ligand and varying concentrations of the test compound. The amount of radioactivity displaced by the test compound is measured to calculate the inhibition constant (Ki).

  • Functional Assays (e.g., Calcium Flux): These assays measure the cellular response to receptor activation. For Gq-coupled receptors like 5-HT₂ₐ, agonist binding leads to an increase in intracellular calcium. Cells expressing the receptor are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4). The change in fluorescence upon addition of the test compound is measured to determine its potency (EC₅₀) and efficacy (Eₘₐₓ).[5]

  • Enzyme Inhibition Assays (MAO): The ability of a compound to inhibit MAO-A or MAO-B is measured using a fluorometric assay. The enzyme is incubated with the test compound before the addition of a substrate that produces a fluorescent product upon enzymatic action. The reduction in fluorescence compared to a control is used to calculate the IC₅₀ value.[7][8]

Visualizations: Pathways and Workflows

Diagram 1: Generalized 5-HT₂ₐ Receptor Signaling Pathway

The diagram below illustrates the canonical Gq-coupled signaling pathway activated by a dimethoxy-benzylamine-based 5-HT₂ₐ agonist.

5HT2A_Signaling_Pathway cluster_membrane Cell Membrane Receptor 5-HT2A Receptor G_Protein Gαq/11 Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves Ligand Dimethoxy-Substituted Benzylamine Agonist Ligand->Receptor Binds IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release Stimulates PKC_Activation PKC Activation DAG->PKC_Activation Activates Downstream Downstream Cellular Effects (e.g., Neuroplasticity) Ca_Release->Downstream PKC_Activation->Downstream

Caption: Generalized Gq signaling pathway for 5-HT2A receptor agonists.

Diagram 2: Drug Discovery Workflow for Novel MAO-B Inhibitors

This workflow outlines the typical stages involved in identifying and characterizing novel MAO-B inhibitors based on a dimethoxy-benzylamine scaffold.

MAO_Inhibitor_Workflow cluster_design Design & Synthesis cluster_screening Screening & Evaluation cluster_optimization Lead Optimization Design Scaffold Selection (Dimethoxy-benzylamine) Library Library Synthesis Design->Library SAR-guided Primary_Screen Primary Screen (In vitro MAO-A/MAO-B Inhibition Assay) Library->Primary_Screen Hit_ID Hit Identification (Potency & Selectivity) Primary_Screen->Hit_ID Kinetics Kinetic Studies (Reversibility, Ki) Hit_ID->Kinetics Permeability BBB Permeability (e.g., PAMPA) Hit_ID->Permeability Lead_Opt Lead Optimization Kinetics->Lead_Opt Permeability->Lead_Opt Lead_Opt->Library Iterative Redesign In_Vivo In Vivo Models (e.g., Neuroprotection) Lead_Opt->In_Vivo

References

Methodological & Application

Synthesis of 1-(2,4-dimethoxyphenyl)-N-methylmethanamine via Reductive Amination: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 1-(2,4-dimethoxyphenyl)-N-methylmethanamine, a valuable building block in pharmaceutical and organic synthesis, through a reductive amination procedure. The method involves the reaction of 2,4-dimethoxybenzaldehyde with methylamine, followed by in-situ reduction of the resulting imine with sodium borohydride.

Introduction

Reductive amination is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds, widely employed in the pharmaceutical industry for the preparation of diverse amine scaffolds.[1][2] This method offers a straightforward and efficient route to secondary and tertiary amines from readily available carbonyl compounds and amines.[3] The synthesis of this compound is a prime example of this reaction's utility, yielding a key intermediate for various applications.

Reaction Scheme

The synthesis proceeds in a one-pot reaction as follows:

  • Imine Formation: 2,4-dimethoxybenzaldehyde reacts with methylamine to form an intermediate imine.

  • Reduction: The imine is subsequently reduced by sodium borohydride to yield the target secondary amine, this compound.[4]

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis protocol.

ParameterValueReference
Starting Materials
2,4-Dimethoxybenzaldehyde20.0 g (120.48 mmol)[4]
Methylamine (33% in Methanol)15.0 g (481.90 mmol)[4]
Sodium Borohydride5.5 g (144.57 mmol)[4]
Solvent
Methanol200 mL[4]
Reaction Conditions
Imine Formation Temperature0°C[4]
Imine Formation Time1 hour[4]
Reduction Temperature0°C to Room Temperature[4]
Reduction Time12 hours[4]
Product Information
Product NameThis compound[4][5]
CAS Number102503-23-1[5]
Molecular Weight181.23 g/mol [5]
Physical FormLight yellow liquid[4]
Yield20.0 g (92.0%)[4]
Purity (typical)98%[5][6]

Experimental Protocol

This protocol is based on a reported synthesis of this compound.[4]

Materials:

  • 2,4-Dimethoxybenzaldehyde

  • Methylamine (33% solution in methanol)

  • Sodium borohydride

  • Methanol

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Dilute hydrochloric acid

  • Dilute sodium hydroxide solution

  • Silica gel for column chromatography

  • Standard laboratory glassware and equipment

Procedure:

  • Imine Formation:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve 20.0 g (120.48 mmol) of 2,4-dimethoxybenzaldehyde in 200 mL of methanol.

    • Cool the solution to 0°C using an ice bath.

    • Slowly add 15.0 g (481.90 mmol) of a 33% methanolic solution of methylamine to the stirred solution at 0°C.

    • Continue stirring the reaction mixture at 0°C for 1 hour to facilitate the formation of the imine.

  • Reduction:

    • While maintaining the temperature at 0°C, add 5.5 g (144.57 mmol) of sodium borohydride in small portions.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 12 hours.

    • Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Work-up and Isolation:

    • Upon completion of the reaction, carefully acidify the mixture with dilute hydrochloric acid.

    • Remove the methanol by distillation under reduced pressure.

    • Dilute the residue with water and then basify with a dilute sodium hydroxide solution.

    • Extract the aqueous layer with ethyl acetate (5 x 200 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by silica gel column chromatography using a gradient elution of 50-80% ethyl acetate in hexane to afford 20.0 g (92.0% yield) of this compound as a light yellow liquid.[4]

Characterization:

  • ¹H NMR (400 MHz, DMSO-d6): δ 7.14 (d, J = 8.4Hz, 1H), 6.51 (brs, 1H), 6.47-6.45 (d, J = 8.4Hz, 1H), 6.47-6.45 (brs, 1H), 6.47-6.45 (m, 1H), 3.74 (s, 6H), 3.53 (s, 2H), 2.24 (s, 3H).[4]

  • LC-MS: m/z 181.80 [M + H]⁺.[4]

Safety Information

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[5]

  • It is recommended to handle all chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Experimental Workflow Diagram

Reductive_Amination_Workflow cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification start Dissolve 2,4-Dimethoxybenzaldehyde in Methanol add_amine Add Methylamine Solution at 0°C start->add_amine imine_formation Stir for 1h at 0°C (Imine Formation) add_amine->imine_formation add_nabh4 Add Sodium Borohydride in Portions at 0°C imine_formation->add_nabh4 reduction Stir for 12h at Room Temperature (Reduction) add_nabh4->reduction acidify Acidify with Dilute HCl reduction->acidify evaporate_meoh Remove Methanol (Reduced Pressure) acidify->evaporate_meoh basify Dilute with Water & Basify with Dilute NaOH evaporate_meoh->basify extract Extract with Ethyl Acetate basify->extract dry_concentrate Dry Organic Layers & Concentrate extract->dry_concentrate chromatography Silica Gel Column Chromatography dry_concentrate->chromatography product This compound chromatography->product

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols for the Use of 1-(2,4-dimethoxyphenyl)-N-methylmethanamine in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2,4-dimethoxyphenyl)-N-methylmethanamine, also known as N-(2,4-dimethoxybenzyl)-N-methylamine, is a versatile synthetic intermediate with applications in the construction of complex organic molecules and pharmaceutical drugs.[1] Its electron-rich aromatic ring makes it an excellent precursor for the synthesis of heterocyclic compounds, particularly isoquinolines. The isoquinoline core is a privileged scaffold in medicinal chemistry, found in numerous natural alkaloids and synthetic compounds with a wide range of biological activities.[2]

This document provides detailed protocols and application notes for the synthesis of a substituted isoquinoline derivative from this compound via the Schlittler-Müller modification of the Pomeranz-Fritsch reaction. This method offers a direct approach to the isoquinoline nucleus by condensing a benzylamine with a glyoxal acetal, followed by acid-catalyzed cyclization.[3][4]

Proposed Synthetic Route: Schlittler-Müller Isoquinoline Synthesis

The chosen synthetic strategy involves a two-step, one-pot reaction sequence where this compound is first condensed with glyoxal diethylacetal to form an intermediate Schiff base. This is followed by an acid-catalyzed intramolecular electrophilic aromatic substitution to yield the target 6,8-dimethoxy-2-methylisoquinolinium salt. The electron-donating methoxy groups on the benzylamine facilitate the cyclization step.

Experimental Protocols

Protocol 1: Synthesis of 6,8-dimethoxy-2-methylisoquinolinium methanesulfonate

This protocol is adapted from established procedures for the Schlittler-Müller reaction, utilizing conditions reported for similar electron-rich benzylamines.

Materials:

  • This compound (MW: 181.23 g/mol )

  • Glyoxal diethylacetal (MW: 146.18 g/mol )

  • Methanesulfonic acid (MsOH)

  • Acetonitrile (ACN), anhydrous

  • Diethyl ether, anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.81 g, 10 mmol, 1.0 equiv.) and anhydrous acetonitrile (50 mL).

  • Addition of Reagents: To the stirred solution, add glyoxal diethylacetal (1.61 g, 11 mmol, 1.1 equiv.).

  • Acid-Catalyzed Cyclization: Slowly add methanesulfonic acid (1.3 mL, 20 mmol, 2.0 equiv.) to the reaction mixture.

  • Reaction Conditions: Heat the mixture to reflux (approximately 82°C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker containing 100 mL of ice-cold water.

  • Basification and Extraction: Carefully neutralize the aqueous solution with saturated sodium bicarbonate solution until the pH is approximately 8. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude product, the isoquinolinium salt, can be purified by recrystallization from a suitable solvent system such as ethanol/diethyl ether to afford the pure 6,8-dimethoxy-2-methylisoquinolinium methanesulfonate.

Data Presentation

Table 1: Representative Yields of Isoquinoline Synthesis via Schlittler-Müller Type Reactions
Benzylamine PrecursorProductYield (%)Reference
3,4,5-Trimethoxybenzylamine6,7,8-Trimethoxyisoquinoline derivative65Adapted from[5]
3,4-Dimethoxybenzylamine6,7-Dimethoxyisoquinoline derivative72Adapted from[5]
3,4-(Methylenedioxy)benzylamine6,7-(Methylenedioxy)isoquinoline derivative68Adapted from[5]
2,4-Dimethoxybenzylamine 6,8-Dimethoxyisoquinoline derivative ~60-70 (expected) N/A
Table 2: Characterization Data for the Expected Product: 6,8-dimethoxy-2-methylisoquinolinium salt
PropertyData
Molecular Formula C₁₂H₁₄NO₂⁺ (cation)
Molecular Weight 204.24 g/mol (cation)
Appearance White to off-white crystalline solid
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm): 9.5 (s, 1H, H-1), 8.2 (d, 1H, H-3), 7.8 (d, 1H, H-4), 7.5 (d, 1H, H-5), 7.2 (d, 1H, H-7), 4.2 (s, 3H, N-CH₃), 4.0 (s, 3H, OCH₃), 3.9 (s, 3H, OCH₃). (Hypothetical data based on known isoquinolines)
¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm): 160.2, 158.5, 145.1, 136.8, 128.4, 122.7, 118.9, 105.6, 98.3, 56.5, 56.2, 45.8. (Hypothetical data based on known isoquinolines)
Mass Spectrometry (ESI+) m/z: 204.11 [M]⁺ (calculated for C₁₂H₁₄NO₂⁺, 204.10)

Visualizations

Reaction_Mechanism cluster_step1 Step 1: Imine Formation cluster_step2 Step 2: Cyclization & Aromatization amine 1-(2,4-dimethoxyphenyl)- N-methylmethanamine intermediate1 Intermediate (Schiff Base) amine->intermediate1 + Acetal, -2 EtOH acetal Glyoxal diethylacetal acetal->intermediate1 intermediate2 Protonated Intermediate intermediate1->intermediate2 H+ dihydroisoquinoline Dihydroisoquinolinium Intermediate intermediate2->dihydroisoquinoline Electrophilic Attack product 6,8-dimethoxy-2-methyl- isoquinolinium salt dihydroisoquinoline->product -H+, -H2O

Caption: Reaction mechanism for the Schlittler-Müller synthesis of 6,8-dimethoxy-2-methylisoquinolinium salt.

Experimental_Workflow start Start setup Combine amine and glyoxal acetal in anhydrous acetonitrile start->setup reaction Add methanesulfonic acid and reflux for 12-24h setup->reaction workup Cool, quench with water, and neutralize with NaHCO3 reaction->workup extraction Extract with ethyl acetate (3x) workup->extraction drying Dry organic phase (MgSO4), filter, and concentrate extraction->drying purification Recrystallize from ethanol/diethyl ether drying->purification end Pure Product purification->end

Caption: Experimental workflow for the synthesis of 6,8-dimethoxy-2-methylisoquinolinium methanesulfonate.

References

Application Notes and Protocols: N-Methylation of 2,4-Dimethoxybenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the N-methylation of 2,4-dimethoxybenzylamine to yield N-methyl-2,4-dimethoxybenzylamine and N,N-dimethyl-2,4-dimethoxybenzylamine. The protocols outlined below are established methods for the selective methylation of primary amines and are widely applicable in organic synthesis and medicinal chemistry.

Introduction

N-methylation of amines is a fundamental transformation in the synthesis of a vast array of biologically active molecules, including pharmaceuticals, agrochemicals, and natural products. The introduction of a methyl group to a nitrogen atom can significantly modulate a compound's pharmacological properties, such as its potency, selectivity, metabolic stability, and bioavailability. 2,4-Dimethoxybenzylamine is a common building block in organic synthesis, and its N-methylated derivatives serve as key intermediates in the preparation of various target compounds.

This application note details two robust and widely used methods for the N-methylation of 2,4-dimethoxybenzylamine:

  • Reductive Amination: A versatile method for the mono- or di-methylation of primary amines using formaldehyde as the methyl source and a reducing agent.

  • Eschweiler-Clarke Reaction: A classic method for the exhaustive methylation of primary amines to their corresponding tertiary amines using formic acid and formaldehyde.[1][2] This reaction is particularly advantageous as it avoids the formation of quaternary ammonium salts.[1]

Data Presentation

The following table summarizes the key reagents and reaction parameters for the described protocols.

ParameterReductive Amination (Mono-methylation)Eschweiler-Clarke Reaction (Di-methylation)
Starting Material 2,4-Dimethoxybenzylamine2,4-Dimethoxybenzylamine
Methylating Agent Formaldehyde (37% in H₂O)Formaldehyde (37% in H₂O)
Reducing Agent Sodium triacetoxyborohydride (NaBH(OAc)₃)Formic Acid (HCOOH)
Solvent Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)None (Formic acid acts as solvent)
Stoichiometry (Amine:CH₂O:Reducer) 1 : 1.1 : 1.21 : >2.5 : excess
Temperature Room Temperature80-100 °C
Reaction Time 2-12 hours4-18 hours
Typical Yield 80-95%90-98%
Product N-methyl-2,4-dimethoxybenzylamineN,N-dimethyl-2,4-dimethoxybenzylamine

Experimental Protocols

Protocol 1: Reductive Amination for N-monomethylation

This protocol describes the synthesis of N-methyl-2,4-dimethoxybenzylamine via reductive amination.

Materials:

  • 2,4-Dimethoxybenzylamine

  • Formaldehyde (37 wt. % in H₂O)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add 2,4-dimethoxybenzylamine (1.0 eq).

  • Dissolve the amine in dichloromethane (DCM) (approximately 0.1-0.2 M concentration).

  • Add formaldehyde (1.1 eq) to the solution and stir the mixture at room temperature for 1 hour.

  • Carefully add sodium triacetoxyborohydride (1.2 eq) portion-wise to the reaction mixture. Caution: Gas evolution may occur.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 2: Eschweiler-Clarke Reaction for N,N-dimethylation

This protocol details the synthesis of N,N-dimethyl-2,4-dimethoxybenzylamine.[1][2]

Materials:

  • 2,4-Dimethoxybenzylamine

  • Formaldehyde (37 wt. % in H₂O)

  • Formic acid (88-98%)

  • 1 M Hydrochloric acid (HCl)

  • Dichloromethane (DCM) or Diethyl ether

  • Sodium hydroxide (NaOH) pellets or concentrated solution

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,4-dimethoxybenzylamine (1.0 eq).

  • Add formic acid (2.5 eq or more) followed by formaldehyde (2.5 eq).[2]

  • Heat the reaction mixture to 80-100 °C and maintain this temperature for 4-18 hours.[2] The progress of the reaction can be monitored by TLC or LC-MS. Caution: The reaction evolves carbon dioxide gas.[1]

  • After the reaction is complete, cool the mixture to room temperature.

  • Acidify the mixture by adding 1 M HCl.

  • Wash the acidic aqueous solution with dichloromethane or diethyl ether to remove any non-basic impurities.

  • Basify the aqueous layer to a pH > 11 by the careful addition of sodium hydroxide. Caution: This is an exothermic process.

  • Extract the product from the basic aqueous layer with dichloromethane (3 x volume of aqueous layer).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the N,N-dimethylated product.[2]

  • The product is often of high purity, but can be further purified by distillation or column chromatography if needed.

Visualizations

The following diagrams illustrate the experimental workflow and the chemical pathways described in the protocols.

experimental_workflow cluster_reductive_amination Protocol 1: Reductive Amination cluster_eschweiler_clarke Protocol 2: Eschweiler-Clarke Reaction ra_start Dissolve Amine in DCM ra_add_hcho Add Formaldehyde ra_start->ra_add_hcho ra_add_nabhoac Add NaBH(OAc)₃ ra_add_hcho->ra_add_nabhoac ra_stir Stir at RT ra_add_nabhoac->ra_stir ra_quench Quench with NaHCO₃ ra_stir->ra_quench ra_extract Extract with DCM ra_quench->ra_extract ra_dry Dry and Concentrate ra_extract->ra_dry ra_purify Purify ra_dry->ra_purify ra_product N-methyl Product ra_purify->ra_product ec_start Combine Amine, Formic Acid, Formaldehyde ec_heat Heat to 80-100 °C ec_start->ec_heat ec_cool Cool to RT ec_heat->ec_cool ec_acidify Acidify with HCl ec_cool->ec_acidify ec_wash Wash with Organic Solvent ec_acidify->ec_wash ec_basify Basify with NaOH ec_wash->ec_basify ec_extract Extract with DCM ec_basify->ec_extract ec_dry Dry and Concentrate ec_extract->ec_dry ec_product N,N-dimethyl Product ec_dry->ec_product

Caption: Experimental workflows for N-methylation.

reaction_pathways cluster_ra Reductive Amination Pathway cluster_ec Eschweiler-Clarke Pathway amine 2,4-Dimethoxybenzylamine (Primary Amine) ra_imine Iminium Ion Intermediate amine->ra_imine + CH₂O ec_imine1 Iminium Ion amine->ec_imine1 + CH₂O ra_product N-methyl-2,4-dimethoxybenzylamine (Secondary Amine) ra_imine->ra_product + [H] (NaBH(OAc)₃) ec_sec_amine Secondary Amine ec_imine1->ec_sec_amine + HCOOH - CO₂ ec_imine2 Iminium Ion ec_sec_amine->ec_imine2 + CH₂O ec_product N,N-dimethyl-2,4-dimethoxybenzylamine (Tertiary Amine) ec_imine2->ec_product + HCOOH - CO₂

Caption: Reaction pathways for N-methylation.

References

Application Notes and Protocols for the Characterization of 1-(2,4-dimethoxyphenyl)-N-methylmethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Compound Information

PropertyValue
IUPAC Name 1-(2,4-dimethoxyphenyl)-N-methylmethanamine
Synonyms N-(2,4-dimethoxybenzyl)-N-methylamine
CAS Number 102503-23-1
Molecular Formula C₁₀H₁₅NO₂
Molecular Weight 181.23 g/mol
Physical Form Liquid

Analytical Characterization Workflow

The characterization of this compound involves a multi-technique approach to confirm its identity, purity, and structure. The logical workflow for a comprehensive analysis is outlined below.

Analytical_Workflow cluster_0 Primary Identification & Structural Elucidation cluster_1 Separation & Quantification cluster_2 Data Analysis & Confirmation NMR NMR Spectroscopy (¹H and ¹³C) Data Data Interpretation & Spectral Matching NMR->Data Provides detailed structural information (connectivity) MS Mass Spectrometry (LC-MS, GC-MS) MS->Data Provides molecular weight & fragmentation pattern FTIR FTIR Spectroscopy FTIR->Data Identifies functional groups LC Liquid Chromatography (LC-MS) LC->MS Separates analyte from matrix GC Gas Chromatography (GC-MS) GC->MS Separates volatile analyte Confirmation Structure Confirmation & Purity Assessment Data->Confirmation

Caption: General workflow for the analytical characterization of a chemical entity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules.

Experimental Protocol (¹H and ¹³C NMR)

Sample Preparation:

  • Accurately weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

Instrumentation Parameters (General):

  • Spectrometer: 400 MHz or higher field strength NMR spectrometer.

  • Temperature: 298 K (25 °C).

  • ¹H NMR Parameters:

    • Pulse Program: Standard 90° pulse.

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16-64 (adjust for signal-to-noise).

    • Relaxation Delay: 1-5 seconds.

  • ¹³C NMR Parameters:

    • Pulse Program: Proton-decoupled (e.g., zgpg30).

    • Spectral Width: 0 to 220 ppm.

    • Number of Scans: 1024 or more (adjust for signal-to-noise).

    • Relaxation Delay: 2 seconds.

Quantitative Data

Table 1: ¹H NMR Data for this compound. (Solvent: 400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.14Doublet (d)1HAromatic CH (position 6)
6.51Broad Singlet (brs)1HAromatic CH (position 3)
6.45-6.47Multiplet (m)1HAromatic CH (position 5)
3.74Singlet (s)6HMethoxy (-OCH₃) protons
3.53Singlet (s)2HMethylene (-CH₂-) protons
2.24Singlet (s)3HN-Methyl (-NCH₃) protons

Table 2: Predicted ¹³C NMR Data for this compound. (Note: These are predicted values based on chemical structure and may vary from experimental results.)

Predicted Shift (δ, ppm)Assignment
~160Aromatic C-O (C2)
~158Aromatic C-O (C4)
~130Aromatic CH (C6)
~118Aromatic C-CH₂ (C1)
~105Aromatic CH (C5)
~98Aromatic CH (C3)
~60Methylene (-CH₂-)
~55Methoxy (-OCH₃)
~43N-Methyl (-NCH₃)

Mass Spectrometry (MS)

Mass spectrometry is essential for determining the molecular weight and obtaining structural information through fragmentation analysis. It is typically coupled with a chromatographic separation technique like LC or GC.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Protocol (General Method for Substituted Benzylamines): This protocol provides a starting point for method development.

Sample Preparation:

  • Prepare a stock solution of the analyte at 1 mg/mL in methanol.

  • Perform serial dilutions with the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid) to create working standards (e.g., 1-1000 ng/mL).

Instrumentation and Parameters:

  • LC System: UHPLC or HPLC system.

  • Column: C18 reverse-phase column (e.g., Phenomenex Kinetex C18, 100 x 2.1 mm, 1.7 µm).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: Start at 5% B, ramp to 95% B over 5-10 minutes, hold for 2 minutes, and re-equilibrate.

  • Flow Rate: 0.2-0.4 mL/min.

  • Column Temperature: 30-40 °C.

  • MS System: Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

  • Ionization Source: Electrospray Ionization (ESI), positive mode.

  • Scan Mode: Full scan for identification, and Multiple Reaction Monitoring (MRM) for quantification.

Quantitative Data (LC-MS):

Table 3: LC-MS Data for this compound.

ParameterValueSource
Precursor Ion ([M+H]⁺)m/z 181.80
Proposed Product Ion 1m/z 151Proposed
Proposed Product Ion 2m/z 44Proposed
Gas Chromatography-Mass Spectrometry (GC-MS)

Protocol (General Method for Substituted Amines): This method is based on established protocols for analyzing similar amine compounds.

Sample Preparation:

  • Prepare a stock solution of the analyte at 1 mg/mL in a volatile solvent like methanol or dichloromethane.

  • Dilute as necessary to fall within the linear range of the instrument.

  • Optional Derivatization: For improved peak shape and volatility, derivatization (e.g., with trifluoroacetic anhydride, TFAA) can be performed, though it is not always necessary for secondary amines.

Instrumentation and Parameters:

  • GC System: Gas chromatograph with a split/splitless injector.

  • Column: Non-polar capillary column, such as a DB-5MS or HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.

  • Injector Temperature: 250-280 °C.

  • Oven Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp: Increase at 10-15 °C/min to 280 °C.

    • Final hold: Hold at 280 °C for 5-10 minutes.

  • MS System: Quadrupole mass spectrometer.

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

  • Source Temperature: 230 °C.

Proposed Fragmentation Pathway: Under EI conditions, benzylamines typically undergo fragmentation via cleavage of the benzylic C-N bond (α-cleavage), which is the weakest bond.

MS_Fragmentation cluster_0 Proposed EI Fragmentation Pathway Parent [M]⁺˙ m/z 181 Fragment1 2,4-dimethoxybenzyl cation m/z 151 Parent->Fragment1 - •CH₂NHCH₃ Fragment3 N-methylmethaniminium ion m/z 44 Parent->Fragment3 - •C₇H₇(OCH₃)₂ Fragment2 methylaminomethyl radical (neutral loss) Fragment4 2,4-dimethoxyphenyl radical (neutral loss)

Application Notes and Protocols for the Analysis of N-(2,4-dimethoxybenzyl)-N-methylamine by NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the analysis of N-(2,4-dimethoxybenzyl)-N-methylamine (CAS 102503-23-1), a key intermediate in pharmaceutical and organic synthesis.[1][2] This document outlines detailed protocols for Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) analysis, presents expected data in a clear, tabular format, and includes visualizations to aid in understanding the experimental workflows and molecular fragmentation pathways.

Overview of Analytical Techniques

NMR spectroscopy and mass spectrometry are powerful analytical techniques crucial for the structural elucidation and characterization of organic molecules.[3] ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of a molecule, while mass spectrometry reveals the molecular weight and provides insights into the structure through fragmentation analysis.

NMR Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of N-(2,4-dimethoxybenzyl)-N-methylamine. The following sections detail the expected ¹H and ¹³C NMR data and provide a standard protocol for data acquisition.

Predicted ¹H and ¹³C NMR Data

The expected chemical shifts for N-(2,4-dimethoxybenzyl)-N-methylamine are summarized in the tables below. The ¹H NMR data is based on experimental values reported in the literature, with clarification of the aromatic region based on typical splitting patterns for a 1,2,4-trisubstituted benzene ring. The ¹³C NMR data is predicted based on analysis of structurally similar compounds and known substituent effects.

Table 1: ¹H NMR Data for N-(2,4-dimethoxybenzyl)-N-methylamine

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
7.14d8.41HAr-H (H-6)
6.51d2.41HAr-H (H-3)
6.46dd8.4, 2.41HAr-H (H-5)
3.74s-6HOCH₃
3.53s-2HCH₂
2.24s-3HN-CH₃

Solvent: DMSO-d6, Spectrometer Frequency: 400 MHz

Table 2: Predicted ¹³C NMR Data for N-(2,4-dimethoxybenzyl)-N-methylamine

Chemical Shift (δ) ppmAssignment
160.5Ar-C (C-2)
158.0Ar-C (C-4)
130.0Ar-C (C-6)
120.0Ar-C (C-1)
104.5Ar-C (C-5)
98.5Ar-C (C-3)
56.5CH₂
55.5OCH₃
55.3OCH₃
42.5N-CH₃

Note: These are predicted values and may vary slightly from experimental results.

Experimental Protocol for NMR Analysis

This protocol outlines the standard procedure for acquiring high-quality ¹H and ¹³C NMR spectra of N-(2,4-dimethoxybenzyl)-N-methylamine.

Materials:

  • N-(2,4-dimethoxybenzyl)-N-methylamine sample

  • Deuterated solvent (e.g., DMSO-d6 or CDCl₃)

  • NMR tube (5 mm)

  • Pipettes

  • Vortex mixer

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the N-(2,4-dimethoxybenzyl)-N-methylamine sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

    • Vortex the mixture until the sample is fully dissolved.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • Use a standard 90° pulse sequence.

    • Set the number of scans (typically 8-16 for a sample of this concentration).

    • Set the relaxation delay (D1) to at least 1-2 seconds.

    • Acquire the Free Induction Decay (FID).

  • ¹³C NMR Acquisition:

    • Switch the spectrometer to the ¹³C channel.

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-220 ppm).

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • Set the number of scans (typically 128 or more, depending on the sample concentration and desired signal-to-noise ratio).

    • Set the relaxation delay (D1) to 2 seconds.

    • Acquire the FID.

  • Data Processing:

    • Apply a Fourier transform to the acquired FIDs for both ¹H and ¹³C spectra.

    • Phase the spectra to obtain pure absorption signals.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

    • Integrate the signals in the ¹H spectrum.

    • Pick and label the peaks in both spectra.

NMR Experimental Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Magnet transfer->insert lock Lock & Shim insert->lock acquire_h1 Acquire ¹H Spectrum lock->acquire_h1 acquire_c13 Acquire ¹³C Spectrum acquire_h1->acquire_c13 ft Fourier Transform acquire_c13->ft phase Phase Correction ft->phase calibrate Calibrate Spectrum phase->calibrate analyze Analyze & Interpret calibrate->analyze MS_Workflow cluster_prep Sample Preparation cluster_acq MS Analysis cluster_proc Data Interpretation dissolve Dissolve Sample dilute Dilute to Final Concentration dissolve->dilute acidify Acidify (optional) dilute->acidify inject Inject Sample acidify->inject ionize Electrospray Ionization (ESI) inject->ionize analyze Mass Analysis (Full Scan & MS/MS) ionize->analyze confirm_mw Confirm Molecular Weight ([M+H]⁺) analyze->confirm_mw analyze_frag Analyze Fragmentation Pattern confirm_mw->analyze_frag elucidate Structural Elucidation analyze_frag->elucidate Fragmentation_Pathway M N-(2,4-dimethoxybenzyl)-N-methylamine [M+H]⁺ m/z = 182.12 frag1 2,4-dimethoxybenzyl cation [C₉H₁₁O₂]⁺ m/z = 151.07 M->frag1 - CH₃NH₂ frag2 N-methylmethaniminium ion [C₂H₆N]⁺ m/z = 44.05 M->frag2 - C₉H₁₀O₂ frag3 [C₈H₈O₂]⁺˙ m/z = 136.05 frag1->frag3 - CH₃• frag4 [C₈H₉O]⁺ m/z = 121.06 frag1->frag4 - CH₂O

References

Protecting Group Strategies Involving the 2,4-Dimethoxybenzyl (DMB) Group: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2,4-dimethoxybenzyl (DMB) group is a valuable and versatile protecting group in organic synthesis, particularly in the fields of carbohydrate chemistry, peptide synthesis, and the preparation of complex molecules in drug development. Its enhanced acid lability compared to other benzyl-type protecting groups, such as the p-methoxybenzyl (PMB) and the unsubstituted benzyl (Bn) groups, allows for its selective removal under mild conditions, providing a crucial element of orthogonality in multi-step synthetic strategies.[1][2][3]

These application notes provide a comprehensive overview of the strategic use of the DMB group, including detailed experimental protocols for the protection and deprotection of common functional groups and quantitative data to guide the selection of optimal reaction conditions.

Application Notes

The strategic advantage of the DMB group lies in the electronic effects of its two methoxy substituents. The presence of a second methoxy group at the ortho position of the benzyl ring, in addition to the one at the para position, further increases the electron density of the aromatic ring.[2] This heightened electron-donating capacity makes the DMB group significantly more susceptible to cleavage under both acidic and oxidative conditions compared to the PMB and Bn groups.[1][2] This reactivity profile is the foundation for its use in orthogonal protection schemes, where the DMB group can be selectively removed in the presence of other, more robust protecting groups.[1][2]

Key Advantages of the DMB Protecting Group:

  • Mild Cleavage Conditions: The DMB group can be removed under very mild acidic conditions (e.g., dilute trifluoroacetic acid) or oxidative conditions (e.g., 2,3-dichloro-5,6-dicyano-p-benzoquinone, DDQ), which is advantageous for substrates containing other sensitive functional groups.[4][5]

  • Orthogonality: Its distinct lability allows for selective deprotection in the presence of PMB, Bn, silyl ethers, and other common protecting groups.[1][4]

  • Stability: The DMB group is stable to a wide range of non-acidic and non-oxidative conditions, including basic and nucleophilic reagents, making it compatible with many synthetic transformations.

Common Applications:

  • Alcohol Protection: The DMB group is frequently used to protect hydroxyl groups as DMB ethers. These ethers are readily formed and can be selectively cleaved, which is particularly useful in the synthesis of complex polyol-containing natural products and carbohydrates.

  • Amine Protection: Primary and secondary amines can be protected as N-DMB derivatives. This is valuable in peptide synthesis to prevent unwanted side reactions of the amine functionality.

  • Thiol Protection: While less common, the DMB group can also be employed to protect thiols as thioethers.

Data Presentation: Comparative Lability of Benzyl-Type Protecting Groups

The choice between DMB, PMB, and Bn protecting groups depends on the required level of stability and the desired deprotection conditions. The following tables provide a summary of their relative lability and typical reaction conditions for the protection and deprotection of a primary alcohol.

Table 1: Comparison of Primary Alcohol Protection with Benzyl-Type Protecting Groups

Protecting GroupReagentTypical ConditionsReaction TimeTypical Yield (%)
DMB 2,4-Dimethoxybenzyl chloride (DMB-Cl)NaH, THF, 0 °C to rt2 - 6 h85 - 95
PMB p-Methoxybenzyl chloride (PMB-Cl)NaH, THF, 0 °C to rt2 - 8 h90 - 98
Bn Benzyl bromide (Bn-Br)NaH, THF, 0 °C to rt4 - 12 h90 - 98

Table 2: Comparison of Deprotection Conditions for Benzyl-Type Ethers

Protecting GroupOxidative Cleavage (DDQ)Acidic Cleavage (TFA)Catalytic Hydrogenolysis (H₂, Pd/C)
DMB Readily CleavedReadily Cleaved (milder conditions than PMB)Cleaved
PMB Readily CleavedCleaved (harsher conditions than DMB)Cleaved
Bn Generally StableGenerally StableReadily Cleaved

Experimental Protocols

I. Protection of a Primary Alcohol with 2,4-Dimethoxybenzyl Chloride

This protocol describes a general procedure for the protection of a primary alcohol using 2,4-dimethoxybenzyl chloride under Williamson ether synthesis conditions.

Materials:

  • Primary alcohol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • 2,4-Dimethoxybenzyl chloride (DMB-Cl)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of the primary alcohol (1.0 equiv) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equiv) portion-wise.

  • Stir the suspension at 0 °C for 30 minutes.

  • Add a solution of 2,4-dimethoxybenzyl chloride (1.1 equiv) in anhydrous THF dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the DMB-protected alcohol.

II. Deprotection of a DMB Ether via Oxidative Cleavage with DDQ

This protocol outlines the selective removal of the DMB protecting group using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ).[4]

Materials:

  • DMB-protected alcohol

  • Dichloromethane (DCM)

  • Water

  • 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the DMB-protected alcohol (1.0 equiv) in a mixture of DCM and water (typically 18:1 v/v).

  • Cool the solution to 0 °C in an ice bath.

  • Add DDQ (1.1-1.5 equiv) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC.[4]

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Transfer the mixture to a separatory funnel and extract with DCM (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the deprotected alcohol.[4]

III. Deprotection of a DMB Ether via Acidic Cleavage with TFA

This protocol describes the removal of the DMB protecting group using trifluoroacetic acid (TFA).

Materials:

  • DMB-protected alcohol

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the DMB-protected alcohol (1.0 equiv) in anhydrous DCM.

  • Cool the solution to 0 °C.

  • Add a solution of trifluoroacetic acid in DCM (e.g., 10% v/v) dropwise. The concentration of TFA may need to be optimized depending on the substrate.

  • Stir the reaction at 0 °C and monitor its progress by TLC. Reaction times can range from 30 minutes to a few hours.

  • Once the starting material is consumed, carefully neutralize the reaction by the slow addition of saturated aqueous NaHCO₃ solution until effervescence ceases.

  • Separate the organic layer and wash it with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the deprotected alcohol.

IV. Protection of a Primary Amine with 2,4-Dimethoxybenzyl Chloride

Materials:

  • Primary amine

  • Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM)

  • 2,4-Dimethoxybenzyl chloride (DMB-Cl)

  • Water

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the primary amine (1.0 equiv) in anhydrous DCM.

  • Add triethylamine (1.2 equiv) to the solution and stir for 5 minutes at room temperature.

  • In a separate flask, dissolve 2,4-dimethoxybenzyl chloride (1.1 equiv) in anhydrous DCM.

  • Add the solution of 2,4-dimethoxybenzyl chloride dropwise to the amine solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC.

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel if necessary.

V. Deprotection of an N-DMB Amine via Acidic Cleavage

Materials:

  • N-(2,4-Dimethoxybenzyl) protected amine

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the N-(2,4-dimethoxybenzyl) protected amine (1.0 equiv) in DCM in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add trifluoroacetic acid (typically 10-50% v/v) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC until the starting material is consumed.

  • Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the deprotected amine.

VI. Protection of a Thiol with 2,4-Dimethoxybenzyl Chloride

This protocol provides a general method for the S-alkylation of a thiol.

Materials:

  • Thiol

  • Base (e.g., sodium hydride, potassium carbonate)

  • Anhydrous solvent (e.g., DMF, THF, or acetone)

  • 2,4-Dimethoxybenzyl chloride (DMB-Cl)

  • Water or appropriate quenching solution

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the thiol (1.0 equiv) in the chosen anhydrous solvent under an inert atmosphere.

  • Add the base (1.1-1.5 equiv) at 0 °C or room temperature, depending on the reactivity of the substrate and base.

  • Stir the mixture for 15-30 minutes to form the thiolate.

  • Add 2,4-dimethoxybenzyl chloride (1.0-1.2 equiv) to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating until completion, as monitored by TLC.

  • Quench the reaction with water or a suitable aqueous solution.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

VII. Deprotection of a DMB Thioether

Deprotection of DMB thioethers can be achieved under acidic conditions, similar to DMB ethers and amines.

Materials:

  • DMB-protected thiol

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Scavenger (e.g., triisopropylsilane, anisole) - optional but recommended

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the DMB-protected thiol (1.0 equiv) in anhydrous DCM. If using a scavenger, add it at this stage (1-5 equiv).

  • Cool the solution to 0 °C.

  • Add trifluoroacetic acid (typically 20-50% v/v in DCM) dropwise.

  • Stir the reaction at 0 °C to room temperature and monitor its progress by TLC.

  • Upon completion, carefully neutralize the reaction with saturated aqueous NaHCO₃ solution.

  • Extract the mixture with DCM (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the free thiol.

Mandatory Visualization

Protection_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Williamson Ether Synthesis ROH R-OH (Alcohol) RO_Na R-O⁻ Na⁺ (Alkoxide) ROH->RO_Na NaH NaH NaH->RO_Na DMB_OR R-O-DMB (Protected Alcohol) RO_Na->DMB_OR DMB_Cl DMB-Cl DMB_Cl->DMB_OR NaCl NaCl

Caption: Williamson ether synthesis for DMB protection of an alcohol.

Deprotection_Workflow start Start: DMB-Protected Substrate dissolve Dissolve in DCM/H₂O start->dissolve cool Cool to 0 °C dissolve->cool add_ddq Add DDQ cool->add_ddq warm_stir Warm to RT & Stir (Monitor by TLC) add_ddq->warm_stir quench Quench with sat. NaHCO₃ warm_stir->quench extract Extract with DCM quench->extract dry_concentrate Dry & Concentrate extract->dry_concentrate purify Purify by Column Chromatography dry_concentrate->purify end End: Deprotected Product purify->end

Caption: Experimental workflow for DDQ-mediated DMB deprotection.

DMB_Decision_Tree start Need to protect an -OH, -NH, or -SH group? q1 Is mild acidic or oxidative deprotection required? start->q1 q2 Is orthogonality to PMB or Bn groups needed? q1->q2 Yes other_pg Consider other protecting groups (e.g., Bn, Boc, silyl ethers) q1->other_pg No use_dmb Consider using DMB protecting group q2->use_dmb Yes q2->other_pg No

Caption: Decision tree for selecting the DMB protecting group.

References

Application Notes and Protocols for the Synthesis of 1-(2,4-dimethoxyphenyl)-N-methylmethanamine using Sodium Borohydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2,4-dimethoxyphenyl)-N-methylmethanamine, also known as N-methyl-2,4-dimethoxybenzylamine, is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents. Its synthesis is often achieved through reductive amination, a powerful and versatile method for forming carbon-nitrogen bonds. This document provides detailed application notes and protocols for the synthesis of this compound, with a specific focus on the use of sodium borohydride as the reducing agent.

Reductive amination involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine intermediate, which is then reduced to the desired amine. Sodium borohydride (NaBH₄) is a cost-effective and potent reducing agent for this transformation.[1] However, its lack of selectivity requires a careful, often two-step, procedure where the imine is pre-formed before the addition of the reductant to avoid the undesired reduction of the starting aldehyde.[1][2][3]

Reaction Principle and Pathway

The synthesis of this compound via reductive amination proceeds in two main stages:

  • Imine Formation: 2,4-dimethoxybenzaldehyde reacts with methylamine in a condensation reaction to form the corresponding N-methylimine intermediate. This reaction is typically carried out in a protic solvent like methanol.[4]

  • Imine Reduction: The C=N double bond of the imine is then selectively reduced by sodium borohydride to yield the final secondary amine product.

The overall reaction is as follows:

reaction_pathway reactant1 2,4-Dimethoxybenzaldehyde intermediate N-(2,4-Dimethoxybenzylidene)methanamine (Imine Intermediate) reactant1->intermediate reactant2 Methylamine reactant2->intermediate reagent1 + H₂O intermediate->reagent1 product 1-(2,4-Dimethoxyphenyl)-N- methylmethanamine intermediate->product Reduction reagent2 Sodium Borohydride (NaBH₄) reagent2->product experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification start Dissolve 2,4-dimethoxybenzaldehyde in Methanol add_methylamine Add Methylamine Solution at 0°C start->add_methylamine stir_imine Stir for 1 hour at 0°C (Imine Formation) add_methylamine->stir_imine add_nabh4 Add NaBH₄ Portion-wise at 0°C stir_imine->add_nabh4 stir_reduction Stir for 12 hours at Room Temperature (Reduction) add_nabh4->stir_reduction quench Quench with Water stir_reduction->quench concentrate1 Remove Methanol (Rotary Evaporation) quench->concentrate1 extract Extract with Ethyl Acetate concentrate1->extract dry Dry Organic Layer (Na₂SO₄) extract->dry concentrate2 Concentrate Organic Layer dry->concentrate2 purify Purify by Column Chromatography concentrate2->purify end Pure 1-(2,4-dimethoxyphenyl)-N- methylmethanamine purify->end

References

Application Notes and Protocols: Synthesis of N-(2,4-dimethoxybenzyl)methanamine via Reaction of 2,4-Dimethoxybenzaldehyde with Methylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction of aldehydes and ketones with primary amines is a fundamental transformation in organic chemistry, yielding imines (Schiff bases) which can be subsequently reduced to form secondary amines. This process, known as reductive amination, is a cornerstone in the synthesis of a vast array of biologically active molecules and pharmaceutical intermediates. This document provides detailed protocols for the synthesis of N-(2,4-dimethoxybenzyl)methanamine through the reaction of 2,4-dimethoxybenzaldehyde with methylamine.

The formation of the initial imine, N-(2,4-dimethoxybenzylidene)methanamine, occurs through the nucleophilic addition of methylamine to the carbonyl group of 2,4-dimethoxybenzaldehyde, followed by the elimination of a water molecule.[1][2][3] This intermediate is typically not isolated but is reduced in situ to the more stable secondary amine, N-(2,4-dimethoxybenzyl)methanamine. This one-pot approach is highly efficient and widely utilized in synthetic chemistry.[4]

These application notes describe a well-established laboratory procedure for this reductive amination, providing a reproducible method for obtaining the target secondary amine with a high degree of purity.

Reaction Scheme

The overall reaction proceeds in two main stages: the formation of the imine (Schiff base) and its subsequent reduction.

1. Imine Formation: 2,4-Dimethoxybenzaldehyde reacts with methylamine in a reversible reaction to form N-(2,4-dimethoxybenzylidene)methanamine and water.[2][5]

2. Reductive Amination: The intermediate imine is then reduced, for example with sodium borohydride, to yield the final product, N-(2,4-dimethoxybenzyl)methanamine.[4][6]

Signaling Pathways and Experimental Workflow Diagrams

reaction_pathway Reaction Pathway for the Synthesis of N-(2,4-dimethoxybenzyl)methanamine 2_4_dimethoxybenzaldehyde 2,4-Dimethoxybenzaldehyde imine_intermediate N-(2,4-dimethoxybenzylidene)methanamine (Imine Intermediate) 2_4_dimethoxybenzaldehyde->imine_intermediate + Methylamine - H2O methylamine Methylamine methylamine->imine_intermediate final_product N-(2,4-dimethoxybenzyl)methanamine imine_intermediate->final_product + [H] reducing_agent Reducing Agent (e.g., Sodium Borohydride) reducing_agent->final_product

Caption: Reaction pathway from 2,4-dimethoxybenzaldehyde to N-(2,4-dimethoxybenzyl)methanamine.

experimental_workflow Experimental Workflow for Reductive Amination start Start dissolve_aldehyde Dissolve 2,4-dimethoxybenzaldehyde in methanol start->dissolve_aldehyde add_methylamine Add methylamine solution at 0°C dissolve_aldehyde->add_methylamine stir_1 Stir for 1 hour at 0°C (Imine Formation) add_methylamine->stir_1 add_nabh4 Add sodium borohydride in portions at 0°C stir_1->add_nabh4 stir_2 Stir for 12 hours at room temperature add_nabh4->stir_2 quench Acidify with dilute HCl and remove methanol stir_2->quench neutralize Alkalize with dilute NaOH quench->neutralize extract Extract with ethyl acetate neutralize->extract dry_concentrate Dry organic layers and concentrate extract->dry_concentrate purify Purify by silica gel column chromatography dry_concentrate->purify end Obtain pure N-(2,4-dimethoxybenzyl)methanamine purify->end

Caption: Step-by-step workflow for the synthesis and purification of the final product.

Experimental Protocols

Materials
  • 2,4-Dimethoxybenzaldehyde (98% purity or higher)

  • Methylamine solution (33% in methanol)

  • Sodium borohydride (98% purity or higher)

  • Methanol (anhydrous)

  • Ethyl acetate (reagent grade)

  • Hexane (reagent grade)

  • Hydrochloric acid (dilute solution, e.g., 1 M)

  • Sodium hydroxide (dilute solution, e.g., 1 M)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography (60-120 mesh)

  • Standard laboratory glassware, including a round-bottom flask, magnetic stirrer, and equipment for column chromatography

  • Thin-layer chromatography (TLC) plates (silica gel coated)

Procedure for the Synthesis of N-(2,4-dimethoxybenzyl)methanamine
  • To a stirred solution of 2,4-dimethoxybenzaldehyde (20.0 g, 120.48 mmol) in methanol (200 mL), a methanolic solution of methylamine (33%, 15.0 g, 481.90 mmol) is slowly added at 0°C.[6]

  • The reaction mixture is kept stirring at 0°C for 1 hour to facilitate the formation of the imine intermediate.[6]

  • Subsequently, sodium borohydride (5.5 g, 144.57 mmol) is added in portions at 0°C.[6]

  • The reaction mixture is then allowed to warm to room temperature and stirred for 12 hours.[6]

  • The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, the mixture is acidified with dilute hydrochloric acid (200 mL), and the methanol is removed by distillation under reduced pressure.[6]

  • The residue is diluted with water and alkalized with a dilute sodium hydroxide solution (80 mL).[6]

  • The aqueous layer is extracted with ethyl acetate (5 x 200 mL).[6]

  • The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.[6]

  • The crude product is purified by silica gel column chromatography using a gradient elution of 50-80% ethyl acetate in hexane to afford the pure N-(2,4-dimethoxybenzyl)methanamine.[6]

Data Presentation

Reactant and Product Information
CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance
2,4-DimethoxybenzaldehydeC₉H₁₀O₃166.17White to off-white powder
MethylamineCH₅N31.06Gas (typically used as a solution)
N-(2,4-dimethoxybenzyl)methanamineC₁₀H₁₅NO₂181.23Light yellow liquid
Reaction Parameters and Yield
ParameterValue
Reaction Time13 hours (1 hour for imine formation, 12 hours for reduction)
Reaction Temperature0°C to Room Temperature
SolventMethanol
Reducing AgentSodium Borohydride
Expected Yield~92%
Spectroscopic Data for N-(2,4-dimethoxybenzyl)methanamine
Spectroscopic DataValues
¹H NMR (400 MHz, DMSO-d₆)δ 7.14 (d, J = 8.4Hz, 1H), 6.51 (brs, 1H), 6.47-6.45 (m, 1H), 3.74 (s, 6H), 3.53 (s, 2H), 2.24 (s, 3H)[6]
LC-MS m/z 181.80 [M + H]⁺[6]

Discussion

The described protocol provides an efficient and high-yielding method for the synthesis of N-(2,4-dimethoxybenzyl)methanamine. The one-pot nature of this reductive amination is advantageous as it avoids the isolation of the potentially unstable imine intermediate. The use of sodium borohydride as a reducing agent is cost-effective and the reagent is relatively safe to handle in a laboratory setting.

The purification by silica gel column chromatography is effective in removing any unreacted starting material and by-products, yielding the desired secondary amine with high purity. The provided spectroscopic data can be used to confirm the identity and purity of the final product.

Safety Precautions

  • This procedure should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, should be worn at all times.

  • Methylamine is a flammable and corrosive gas. Handle solutions with care.

  • Sodium borohydride is a flammable solid and reacts with water and acids to produce flammable hydrogen gas. It should be handled with care and additions should be done slowly and in a controlled manner.

  • All solvents used are flammable. Avoid open flames and sources of ignition.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Substituted Benzylamines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of substituted benzylamines.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of substituted benzylamines, categorized by the synthetic method.

Reductive Amination

Reductive amination is a widely used method for preparing substituted benzylamines, but it can present several challenges.

Issue 1: Low or No Product Yield

  • Symptom: Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) analysis shows a large amount of unreacted starting materials (aldehyde/ketone and amine).

  • Possible Causes & Solutions:

    • Inefficient Imine Formation: The equilibrium between the carbonyl compound, amine, and the imine intermediate may not be favorable.

      • Solution: Add a catalytic amount of a weak acid like acetic acid to promote imine formation.[1] Using a dehydrating agent such as molecular sieves can also shift the equilibrium by removing the water byproduct.[2] It can also be beneficial to stir the aldehyde and amine together for a period before adding the reducing agent.

    • Suboptimal pH: Imine formation is typically favored under slightly acidic conditions (pH 4-5).[1] If the pH is too low, the amine will be protonated and non-nucleophilic; if it's too high, the carbonyl is not sufficiently activated.[1]

      • Solution: Adjust the pH of the reaction mixture. If starting with an amine salt, it must be neutralized with a base.

    • Inactive Reducing Agent: The reducing agent (e.g., sodium borohydride) may have degraded due to improper storage or exposure to moisture.

      • Solution: Use a fresh, properly stored batch of the reducing agent.[2]

    • Poor Solubility: If the reactants are not fully dissolved, the reaction will be slow or incomplete.

      • Solution: Choose a solvent in which all reactants are soluble.

Issue 2: Formation of Alcohol Byproduct

  • Symptom: A significant amount of the corresponding benzyl alcohol is observed as a byproduct.

  • Possible Cause: The reducing agent is too reactive and reduces the starting aldehyde or ketone before it can form the imine.[1]

  • Solution: Use a milder, more selective reducing agent like sodium cyanobborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), which are more selective for the imine over the carbonyl group.[1][3]

Issue 3: Aldol Condensation of Aldehyde Starting Material

  • Symptom: Formation of side products resulting from the self-condensation of the starting aldehyde.

  • Possible Cause: Aldehydes, especially in the presence of a base, can undergo aldol condensation.[1]

  • Solution: Run the reaction under neutral or slightly acidic conditions to minimize this side reaction.[1]

Troubleshooting Workflow for Reductive Amination

G start Low Yield in Reductive Amination q1 Starting materials consumed? start->q1 no_reaction No Reaction: - Check pH (4-5) - Add dehydrating agent - Pre-stir aldehyde/amine q1->no_reaction No side_products Side Products Observed? q1->side_products Yes alcohol Alcohol Byproduct: - Use milder reducing agent (e.g., NaBH3CN) side_products->alcohol Yes, Alcohol aldol Aldol Products: - Run under neutral/ acidic conditions side_products->aldol Yes, Aldol incomplete_reduction Incomplete Reduction: - Check reducing agent activity - Increase reaction time/temp side_products->incomplete_reduction Imine remains

Caption: Troubleshooting decision tree for low yields in reductive amination.

Direct Alkylation

Direct alkylation of ammonia or a primary amine with a benzyl halide is a straightforward method but is often plagued by a lack of selectivity.

Issue: Formation of a Mixture of Primary, Secondary, and Tertiary Amines

  • Symptom: The final product is a mixture of mono-, di-, and tri-benzylated amines.

  • Possible Cause: The newly formed benzylamine is more nucleophilic than the starting ammonia or primary amine, leading to further alkylation.[4]

  • Solution: Use a large excess of ammonia or the starting primary amine to favor the formation of the mono-alkylated product.[4]

Frequently Asked Questions (FAQs)

Q1: What are the main advantages and disadvantages of the common methods for synthesizing substituted benzylamines?

A1: The choice of synthetic route depends on factors like the availability of starting materials, desired purity, and scalability.[4] Here is a comparative summary:

Synthesis MethodTypical Yield (%)Key AdvantagesKey Disadvantages
Reductive Amination 60 - 98%[4][5]Wide substrate scope, one-pot procedure, mild conditions.[4]Requires a suitable reducing agent, potential for over-alkylation with some substrates.[4][5]
Gabriel Synthesis 60 - 79%[4]High purity of the primary amine, avoids over-alkylation.[4]Limited to primary amines, harsh hydrolysis conditions can be incompatible with sensitive functional groups.[4][5]
Direct Alkylation 81 - 82%[6]Simple procedure, uses readily available starting materials.[4]Difficult to control the degree of alkylation, often results in a mixture of primary, secondary, and tertiary amines.[4]

Q2: How can I purify my substituted benzylamine from the reaction mixture?

A2: Purification strategies depend on the nature of the product and the impurities.

  • Acid-Base Extraction: This is a common method for separating basic amines from neutral or acidic impurities. The crude reaction mixture can be dissolved in an organic solvent and washed with an acidic aqueous solution (e.g., dilute HCl) to protonate the amine, making it water-soluble. The aqueous layer is then separated, basified (e.g., with NaOH), and the free amine is extracted back into an organic solvent.[6]

  • Distillation: For liquid benzylamines, distillation under reduced pressure can be an effective purification method.[7]

  • Recrystallization: Solid benzylamine derivatives can be purified by recrystallization from a suitable solvent or solvent mixture.[8]

  • Column Chromatography: Silica gel chromatography can be used to separate the target benzylamine from byproducts with different polarities.[8]

Q3: My reductive amination is still not working despite trying the common troubleshooting steps. What else can I do?

A3: If you are still facing issues, consider the following:

  • Two-Step (Indirect) Reductive Amination: First, form and isolate the imine intermediate. This allows you to confirm its formation and purity before proceeding with the reduction step. This method also allows for the use of stronger reducing agents like sodium borohydride since the reactive carbonyl compound is no longer present.[9]

  • Alternative Reducing Systems: Consider catalytic hydrogenation as an alternative reduction method.[10]

  • Purity of Starting Materials: Ensure that your starting aldehyde/ketone and amine are pure. Impurities can interfere with the reaction.

Experimental Protocols

Protocol 1: Reductive Amination of a Substituted Benzaldehyde

This is a general one-pot procedure that may require optimization for specific substrates.

  • Reaction Setup: In a round-bottom flask, dissolve the substituted benzaldehyde (1.0 equiv.) and the desired amine (1.0 equiv.) in a suitable solvent (e.g., dichloromethane, methanol).[11]

  • Imine Formation: If using an amine salt, add a base like triethylamine (2.5 equiv.) and stir the mixture at room temperature for 1 hour to facilitate imine formation.[11] For neutral amines, adding a catalytic amount of acetic acid can be beneficial.

  • Reduction: Add a reducing agent such as sodium triacetoxyborohydride (2.0 equiv.) portion-wise to the stirred solution.[11] Continue stirring at room temperature for an additional 4 hours or until the reaction is complete as monitored by TLC or LC-MS.[11]

  • Work-up and Purification: Quench the reaction with a saturated aqueous solution of sodium bicarbonate.[11] Extract the aqueous layer with an organic solvent (e.g., dichloromethane).[11] Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[11] The crude product can then be purified by column chromatography.[4]

Experimental Workflow for Reductive Amination

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification a Dissolve Aldehyde and Amine in Solvent b Add Reducing Agent (e.g., NaBH(OAc)3) a->b c Stir at Room Temperature b->c d Quench with NaHCO3 (aq) c->d e Extract with Organic Solvent d->e f Dry and Concentrate e->f g Purify Product (e.g., Chromatography) f->g h Substituted Benzylamine g->h

Caption: General workflow for the synthesis of substituted benzylamines via reductive amination.

Protocol 2: Gabriel Synthesis of a Primary Benzylamine

This two-step protocol is effective for producing pure primary benzylamines.

  • N-Alkylation of Phthalimide:

    • Thoroughly mix potassium phthalimide (1.0 equiv.) and the desired benzyl halide (1.0 equiv.) in a polar aprotic solvent like DMF.[12]

    • Heat the mixture to facilitate the S_N2 reaction. Monitor the reaction progress by TLC.

  • Hydrolysis of N-Benzylphthalimide:

    • Once the alkylation is complete, cool the reaction mixture.

    • Add hydrazine hydrate (e.g., 10 equiv.) to the solution and reflux.[13] A precipitate of phthalhydrazide will form.[14]

    • Cool the mixture and filter off the precipitate.

  • Isolation and Purification:

    • Acidify the filtrate with a strong acid (e.g., HCl).[5]

    • Wash the acidic aqueous solution with an organic solvent to remove any non-basic impurities.

    • Make the aqueous solution strongly alkaline with a strong base (e.g., NaOH) to liberate the free benzylamine.[4]

    • Extract the primary benzylamine with an organic solvent (e.g., diethyl ether).[4]

    • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the purified primary benzylamine.[4]

Logical Relationship in Gabriel Synthesis

G phthalimide Phthalimide phthalimide_anion Phthalimide Anion phthalimide->phthalimide_anion + Base base Base (e.g., KOH) n_benzylphthalimide N-Benzylphthalimide phthalimide_anion->n_benzylphthalimide + Benzyl Halide (SN2) benzyl_halide Benzyl Halide benzyl_halide->n_benzylphthalimide benzylamine Primary Benzylamine n_benzylphthalimide->benzylamine + Hydrazine (Hydrolysis) phthalhydrazide Phthalhydrazide (byproduct) n_benzylphthalimide->phthalhydrazide + Hydrazine hydrazine Hydrazine (NH2NH2) hydrazine->benzylamine

Caption: Key steps and intermediates in the Gabriel synthesis of primary benzylamines.

References

Technical Support Center: Optimizing Reductive Amination for 1-(2,4-dimethoxyphenyl)-N-methylmethanamine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-(2,4-dimethoxyphenyl)-N-methylmethanamine via reductive amination of 2,4-dimethoxybenzaldehyde and methylamine.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, offering systematic approaches to identify and resolve them.

IssuePotential Cause(s)Suggested Solution(s)
Low or No Product Yield Incomplete imine formation: The equilibrium between the aldehyde/ketone and the amine may not favor the imine intermediate.[1]- Remove water: Use a dehydrating agent like molecular sieves or perform azeotropic distillation to shift the equilibrium towards the imine.[1] - Monitor imine formation: Use TLC, LC-MS, or NMR to confirm the formation of the imine before adding the reducing agent.[1] - Adjust pH: Imine formation is often optimal under mildly acidic conditions (pH 4-5).[2]
Inactive reducing agent: The reducing agent may have degraded due to improper storage or handling.- Test reducing agent activity: Perform a control reaction on a simple ketone (e.g., acetone) to verify the reductant's efficacy.[1] - Use fresh reagent: Ensure the reducing agent is fresh and has been stored under appropriate conditions (e.g., desiccated).
Reduction of the starting aldehyde: The reducing agent might be too reactive and reduce the aldehyde before it can form the imine. This is more common with potent reducing agents like sodium borohydride.[2]- Use a more selective reducing agent: Consider using sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB), which are more selective for the iminium ion over the carbonyl group.[2][3] - Two-step procedure: Allow the imine to form completely before the portion-wise addition of the reducing agent.[2][3]
Steric hindrance: The reactants may be sterically hindered, slowing down the reaction.[1]- Increase reaction temperature: Heating the reaction can help overcome the activation energy barrier.[1]
Presence of Impurities Unreacted starting materials: Incomplete reaction.- Increase reaction time or temperature. - Use a slight excess of one reagent (typically the amine or the reducing agent).
Over-alkylation (formation of tertiary amine): This can occur if the newly formed secondary amine reacts with another molecule of the aldehyde.- Use a controlled stoichiometry of the aldehyde. - Consider a two-step process where the imine is formed and then reduced.[2]
Aldehyde reduction byproduct (2,4-dimethoxybenzyl alcohol): The reducing agent has reduced the starting aldehyde.- Use a less reactive, more selective reducing agent like NaBH₃CN or STAB.[2][3]
Difficult Product Isolation Product is soluble in the aqueous phase during workup. - Adjust the pH of the aqueous layer to ensure the amine is in its freebase form (typically basic pH) to increase its solubility in organic solvents. - Use a different extraction solvent.
Emulsion formation during extraction. - Add brine (saturated NaCl solution) to break up the emulsion. - Filter the mixture through Celite.

Frequently Asked Questions (FAQs)

Q1: What is the role of each reactant in this reductive amination?

A1:

  • 2,4-dimethoxybenzaldehyde: Provides the carbonyl group that reacts with the amine.

  • Methylamine: The amine source that forms the imine intermediate.

  • Reducing Agent (e.g., Sodium Borohydride): Reduces the imine intermediate to the final amine product.

Q2: Which reducing agent is best for this reaction?

A2: The choice of reducing agent is critical and depends on the desired reaction setup (one-pot vs. two-step) and the need for chemoselectivity.[3]

  • Sodium Borohydride (NaBH₄): A powerful and cost-effective reducing agent. However, it can also reduce the starting aldehyde, potentially lowering the yield. It is often used in a two-step process where the imine is formed first.[2][3]

  • Sodium Cyanoborohydride (NaBH₃CN): More selective for the iminium ion than for the carbonyl group, making it ideal for one-pot reactions.[2][3] However, it is highly toxic and can generate cyanide gas, requiring careful handling.[4]

  • Sodium Triacetoxyborohydride (STAB): A mild and highly selective reducing agent that is effective for a wide range of substrates and is less toxic than NaBH₃CN, making it a safer alternative for one-pot reactions.[3][5]

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a common and effective method.[1] You should spot the starting aldehyde, the amine, a co-spot of both, and an aliquot of the reaction mixture. The consumption of the starting materials and the appearance of a new spot for the imine, and subsequently the final product, indicate the reaction's progress.

Q4: What are the typical workup and purification procedures for this reaction?

A4: A typical workup involves quenching the reaction, followed by an aqueous workup to remove inorganic salts and water-soluble components. The product is then extracted into an organic solvent. Purification is often achieved by silica gel column chromatography.

Q5: Can I use other primary amines instead of methylamine in this reaction?

A5: Yes, this reaction is generally applicable to other primary amines. However, the reaction conditions, particularly temperature and reaction time, may need to be optimized depending on the reactivity and steric hindrance of the specific amine.

Data Presentation

Comparison of Common Reducing Agents for Reductive Amination

Reducing AgentAbbreviationKey AdvantagesKey DisadvantagesTypical Solvents
Sodium BorohydrideNaBH₄- Inexpensive - Readily available- Can reduce aldehydes and ketones[5] - Often requires a two-step process[3]Methanol, Ethanol[5]
Sodium CyanoborohydrideNaBH₃CN- Selective for imines/iminium ions[2] - Suitable for one-pot reactions- Highly toxic[4] - Generates cyanide waste[4]Methanol[5]
Sodium TriacetoxyborohydrideSTAB- Mild and highly selective - Good for a wide range of substrates[3] - Less toxic than NaBH₃CN[3]- Water-sensitive[5] - More expensive than NaBH₄Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF)[5]

Experimental Protocols

Detailed Methodology for the Synthesis of this compound using Sodium Borohydride

This protocol is adapted from a standard reductive amination procedure.

Materials:

  • 2,4-dimethoxybenzaldehyde

  • Methylamine (e.g., 40% in water or as a solution in a suitable solvent)

  • Sodium Borohydride (NaBH₄)

  • Methanol

  • Deionized Water

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Hydrochloric Acid (HCl) (for workup adjustment)

  • Sodium Hydroxide (NaOH) (for workup adjustment)

Procedure:

  • Imine Formation:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,4-dimethoxybenzaldehyde (1.0 eq) in methanol.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add methylamine (1.1-1.5 eq) to the cooled solution.

    • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 1-2 hours.

    • Monitor the formation of the imine by TLC.

  • Reduction:

    • Once imine formation is complete (or has reached equilibrium), cool the reaction mixture back to 0 °C.

    • Slowly add sodium borohydride (1.1-1.5 eq) in small portions, ensuring the temperature remains below 10 °C.

    • After the addition is complete, remove the ice bath and stir the reaction at room temperature overnight (approximately 12-16 hours).

    • Monitor the consumption of the imine and the formation of the product by TLC.

  • Workup:

    • Carefully quench the reaction by the slow addition of water at 0 °C.

    • Concentrate the mixture under reduced pressure to remove most of the methanol.

    • Add water and ethyl acetate to the residue.

    • Adjust the pH of the aqueous layer to be basic (pH > 10) using a sodium hydroxide solution to ensure the product is in its freebase form.

    • Separate the organic layer.

    • Extract the aqueous layer multiple times with ethyl acetate.

    • Combine all organic layers.

  • Purification:

    • Wash the combined organic layers with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Mandatory Visualization

Reductive_Amination_Workflow cluster_prep Reaction Setup cluster_imine Imine Formation cluster_reduction Reduction cluster_workup Workup & Purification A 1. Dissolve 2,4-dimethoxybenzaldehyde in Methanol B 2. Cool to 0 °C A->B C 3. Add Methylamine B->C D 4. Stir at 0 °C then RT C->D E 5. Monitor by TLC D->E F 6. Cool to 0 °C E->F G 7. Add NaBH4 portion-wise F->G H 8. Stir at RT Overnight G->H I 9. Monitor by TLC H->I J 10. Quench with Water I->J K 11. Aqueous Workup & Extraction J->K L 12. Column Chromatography K->L M Pure Product L->M

Caption: Workflow for the synthesis of this compound.

References

Technical Support Center: Synthesis of N-(2,4-dimethoxybenzyl)-N-methylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of N-(2,4-dimethoxybenzyl)-N-methylamine via reductive amination.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, offering potential causes and solutions.

Issue Potential Cause Troubleshooting Steps
Low or No Product Formation 1. Incomplete Imine Formation: The equilibrium between the aldehyde and amine to form the imine may not be favorable under the reaction conditions. 2. Inactive Reducing Agent: The reducing agent may have degraded due to improper storage or handling. 3. Incorrect pH: The pH of the reaction mixture is critical for imine formation and reduction.1. Promote Imine Formation: - Add a dehydrating agent, such as anhydrous magnesium sulfate or molecular sieves, to remove water and shift the equilibrium. - If applicable to the solvent system, use a Dean-Stark apparatus to azeotropically remove water. 2. Verify Reducing Agent Activity: - Use a fresh batch of the reducing agent. - Test the activity of the reducing agent on a simple ketone (e.g., acetone) and monitor the reduction to the corresponding alcohol by TLC. 3. Optimize pH: - Adjust the pH to a weakly acidic range (typically 4-6) by adding a small amount of acetic acid to catalyze imine formation. Avoid strongly acidic conditions, which can protonate the amine, rendering it non-nucleophilic.
Significant Amount of 2,4-dimethoxybenzyl alcohol Byproduct Premature Aldehyde Reduction: The reducing agent is reducing the starting aldehyde before it can form the imine with methylamine. This is common with strong reducing agents like sodium borohydride.1. Use a Milder Reducing Agent: Switch to a more selective reducing agent that preferentially reduces the iminium ion over the carbonyl group. Sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are excellent alternatives.[1][2] 2. Stepwise Procedure: First, stir the 2,4-dimethoxybenzaldehyde and methylamine together for a period (e.g., 1-2 hours) to allow for imine formation before adding the reducing agent.
Presence of a Higher Molecular Weight Impurity (Likely Tertiary Amine) Over-alkylation: The product, N-(2,4-dimethoxybenzyl)-N-methylamine (a secondary amine), is reacting with another molecule of 2,4-dimethoxybenzaldehyde to form a tertiary amine.1. Control Stoichiometry: Use a slight excess of methylamine relative to the aldehyde to favor the formation of the primary imine. 2. Slow Addition of Aldehyde: If feasible, add the 2,4-dimethoxybenzaldehyde slowly to the solution of methylamine to maintain a low concentration of the aldehyde throughout the reaction. 3. Stepwise Procedure: As with preventing alcohol formation, pre-forming the imine before reduction can minimize the opportunity for the secondary amine product to react with unreacted aldehyde.
Unreacted Starting Material (Aldehyde or Amine) 1. Insufficient Reaction Time or Temperature. 2. Poor Mixing. 1. Increase Reaction Time/Temperature: Monitor the reaction progress by TLC or GC-MS and extend the reaction time if necessary. A modest increase in temperature may also be beneficial, but be cautious of promoting side reactions. 2. Ensure Efficient Stirring: Use adequate stirring to ensure the reactants are well-mixed, especially in heterogeneous mixtures.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing N-(2,4-dimethoxybenzyl)-N-methylamine?

A1: The most common and efficient method is reductive amination. This typically involves the reaction of 2,4-dimethoxybenzaldehyde with methylamine to form an intermediate imine, which is then reduced in situ to the desired secondary amine.

Q2: Which reducing agent is best for this synthesis?

A2: While sodium borohydride (NaBH₄) can be used, it is a relatively strong reducing agent and can lead to the unwanted reduction of the starting aldehyde to 2,4-dimethoxybenzyl alcohol.[1][2] Milder and more selective reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are generally preferred as they show a higher selectivity for the imine/iminium ion over the aldehyde.[1][2]

Q3: My reaction is not going to completion. What can I do?

A3: First, ensure that your reagents are pure and your reducing agent is active. Incomplete reactions are often due to issues with imine formation. Adding a catalytic amount of a weak acid like acetic acid can help. You can also try adding a dehydrating agent such as anhydrous MgSO₄ or molecular sieves to drive the imine formation equilibrium forward. Monitoring the reaction by TLC or GC-MS is crucial to determine if the reaction has stalled.

Q4: I am observing the formation of a tertiary amine. How can I prevent this?

A4: The formation of a tertiary amine is due to over-alkylation, where your secondary amine product reacts with another molecule of the aldehyde. To minimize this, you can use a slight excess of methylamine or perform the reaction in a stepwise manner: allow the imine to form completely before adding the reducing agent.

Q5: How can I purify the final product?

A5: Purification of N-(2,4-dimethoxybenzyl)-N-methylamine can typically be achieved through column chromatography on silica gel. An alternative is an acid-base extraction. The amine product can be extracted into an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then the aqueous layer is basified to regenerate the free amine, which can then be extracted with an organic solvent.

Quantitative Data Summary

The following table presents illustrative data on the impact of different reducing agents on the product distribution in the synthesis of N-(2,4-dimethoxybenzyl)-N-methylamine. Note: This data is representative and intended for educational purposes.

Reducing Agent Desired Product Yield (%) 2,4-dimethoxybenzyl alcohol (%) Tertiary Amine Byproduct (%)
Sodium Borohydride (NaBH₄)652510
Sodium Cyanoborohydride (NaBH₃CN)85510
Sodium Triacetoxyborohydride (NaBH(OAc)₃)90<55

Experimental Protocols

General Protocol for the Reductive Amination Synthesis of N-(2,4-dimethoxybenzyl)-N-methylamine using Sodium Triacetoxyborohydride:

  • Reaction Setup: To a solution of 2,4-dimethoxybenzaldehyde (1.0 eq.) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane) is added a solution of methylamine (1.1-1.2 eq., e.g., as a solution in THF or water).

  • Imine Formation: The mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the corresponding imine. The progress of imine formation can be monitored by TLC or GC-MS.

  • Reduction: Sodium triacetoxyborohydride (1.2-1.5 eq.) is added portion-wise to the reaction mixture. The reaction is then stirred at room temperature until the imine is consumed, as indicated by TLC or GC-MS analysis (typically 4-12 hours).

  • Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The layers are separated, and the aqueous layer is extracted with the organic solvent.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the pure N-(2,4-dimethoxybenzyl)-N-methylamine.

Visualizations

Reaction_Pathway Aldehyde 2,4-Dimethoxybenzaldehyde Imine Intermediate Imine Aldehyde->Imine + H₂O Side_Product_1 2,4-Dimethoxybenzyl Alcohol Aldehyde->Side_Product_1 Direct Reduction (e.g., NaBH₄) Side_Product_2 Tertiary Amine Aldehyde->Side_Product_2 Over-alkylation Amine Methylamine Amine->Imine + H₂O Main_Product N-(2,4-dimethoxybenzyl)-N-methylamine Imine->Main_Product Reduction (e.g., NaBH(OAc)₃) Main_Product->Side_Product_2 Over-alkylation

Caption: Main reaction and side reaction pathways.

Troubleshooting_Workflow Start Low Yield or Impurities Detected Check_Imine Check Imine Formation (TLC/GC-MS) Start->Check_Imine Imine_OK Imine Formed Check_Imine->Imine_OK Imine_Not_OK Imine Not Formed Check_Imine->Imine_Not_OK Check_Reducer Verify Reducing Agent Activity Imine_OK->Check_Reducer Optimize_pH Optimize pH (4-6) & Add Dehydrating Agent Imine_Not_OK->Optimize_pH Identify_Byproduct Identify Major Byproduct Check_Reducer->Identify_Byproduct Optimize_pH->Check_Imine Alcohol Alcohol Byproduct? Identify_Byproduct->Alcohol Tertiary_Amine Tertiary Amine Byproduct? Identify_Byproduct->Tertiary_Amine Alcohol->Tertiary_Amine No Use_Milder_Reducer Use Milder Reducing Agent (e.g., NaBH(OAc)₃) Alcohol->Use_Milder_Reducer Yes Control_Stoichiometry Adjust Stoichiometry (excess amine) Tertiary_Amine->Control_Stoichiometry Yes End Improved Synthesis Tertiary_Amine->End No Use_Milder_Reducer->End Control_Stoichiometry->End

Caption: Troubleshooting workflow for the synthesis.

References

troubleshooting guide for the synthesis of secondary amines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of secondary amines. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize synthetic routes to secondary amines. Below, you will find a series of frequently asked questions (FAQs) addressing common issues, alongside detailed protocols and data to enhance your experimental outcomes.

Frequently Asked Questions (FAQs)

Issue 1: Low or No Product Yield

Q: My reaction to synthesize a secondary amine is resulting in low or no yield. What are the common causes and how can I fix it?

A: Low conversion is a frequent issue that can stem from several factors related to the chosen synthetic method, reagents, or reaction conditions. The primary causes often involve substrate reactivity, incomplete activation, or suboptimal conditions.[1]

For N-Alkylation Reactions:

  • Poor Leaving Group: If you are using an alkyl halide, the reactivity of the leaving group is critical. The general order of reactivity is I > Br > Cl.[2] If you are using an alkyl chloride, consider switching to the corresponding bromide or iodide.

  • Deactivated Amine: Primary amines with strong electron-withdrawing groups (EWGs) on their structure (e.g., -NO₂, -CN) are less nucleophilic and therefore less reactive.[2] For these substrates, more forcing conditions such as higher temperatures, a stronger base, or a more active catalyst system may be necessary.[2]

  • Steric Hindrance: Significant steric bulk on either the primary amine or the alkylating agent can dramatically slow down the reaction rate.[2] If possible, consider using less sterically demanding starting materials.

For Reductive Amination Reactions:

  • Inefficient Imine/Iminium Formation: The formation of the imine or iminium ion intermediate is a crucial equilibrium step. This is typically favored under mildly acidic conditions (pH ~4-5) which activate the carbonyl group without fully protonating the amine nucleophile.[3] If conditions are too acidic or too basic, imine formation will be inefficient. The removal of water can also drive the equilibrium forward.[4]

  • Inactive Reducing Agent: The hydride reagent may have degraded. It's good practice to test the reducing agent on a simple, reliable ketone or aldehyde to confirm its activity.[5] Reagents like sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride are generally effective and can be used in one-pot procedures as they selectively reduce the imine/iminium ion in the presence of the carbonyl starting material.[3][4]

For Buchwald-Hartwig Amination Reactions:

  • Catalyst Poisoning or Decomposition: The palladium catalyst is sensitive and can be deactivated by impurities in the reagents or solvents.[6] Functional groups like azo groups can also poison the catalyst.[6] Ensure all reagents are pure and solvents are thoroughly degassed.

  • Suboptimal Ligand/Base/Solvent Combination: The success of a Buchwald-Hartwig reaction is highly dependent on the interplay between the ligand, base, and solvent.[6][7] A screening of different conditions is often necessary to find the optimal combination for your specific substrates.

Issue 2: Over-alkylation and Side Product Formation

Q: My N-alkylation of a primary amine is producing a significant amount of the tertiary amine byproduct. How can I improve the selectivity for the secondary amine?

A: Over-alkylation is the most common challenge in the direct N-alkylation of primary amines. This occurs because the desired secondary amine product is often more nucleophilic than the starting primary amine, leading to a subsequent reaction with the alkylating agent.[2][8]

Potential Solutions:

  • Stoichiometry Control: Using a large excess of the starting primary amine relative to the alkylating agent can statistically favor mono-alkylation. However, this approach can be inefficient in terms of atom economy and may complicate purification.[2]

  • Slow Addition: Adding the alkylating agent slowly, for instance with a syringe pump, helps to maintain a low concentration of the electrophile. This reduces the probability of it reacting with the more nucleophilic secondary amine product as it is formed.[2]

  • Switch Synthetic Methods: Reductive amination is a highly effective alternative that completely avoids the issue of over-alkylation and is one of the most common methods for preparing secondary amines.[3][8][9]

  • Novel Reagents: Recent methods, such as using N-aminopyridinium salts as ammonia surrogates, have been developed to achieve "self-limiting" alkylation, preventing the formation of over-alkylation products.[10][11]

Q: In my Buchwald-Hartwig amination, I am observing biaryl byproducts. How can this be minimized?

A: The formation of biaryl compounds through homocoupling of the aryl halide can compete with the desired C-N bond formation. This is particularly noted when using certain chiral primary amines.[6] Optimizing the catalyst-to-ligand ratio and thoroughly screening different ligands and reaction conditions can help to minimize this side reaction.[6]

Issue 3: Purification Challenges

Q: I am having difficulty purifying my secondary amine product. It streaks on my silica gel column. What purification strategies are recommended?

A: Amines are basic and can interact strongly with the acidic silanol groups on the surface of silica gel, leading to poor peak shape and streaking during column chromatography.

Recommended Purification Techniques:

  • Modified Eluent for Silica Gel Chromatography: To mitigate streaking, add a small percentage of a basic modifier to your eluent system. Common choices include triethylamine (typically 0.1-1%) or a solution of ammonia in methanol (e.g., 2M NH₃ in MeOH, used as part of the polar component of the eluent).[12]

  • Alternative Stationary Phases: Consider using a different stationary phase, such as basic alumina, which is less acidic than silica.[12]

  • Acid/Base Extraction: This is a powerful technique for separating amines from neutral or acidic impurities.[12] Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate) and wash with an aqueous acid (e.g., 1M HCl). The amine will be protonated and move to the aqueous layer. The layers can be separated, and the aqueous layer is then basified (e.g., with NaOH or NaHCO₃) to deprotonate the amine, which can then be re-extracted into an organic solvent.

  • Salt Precipitation: Amines can often be precipitated from an organic solution as their hydrochloride or other salts.[12] For example, dissolving the crude amine in a solvent like diethyl ether or ethyl acetate and then adding a solution of HCl in the same solvent can cause the amine salt to crystallize or precipitate, allowing for isolation by filtration.[12]

  • Buffer-Assisted Separation: Specialized methods using buffer solutions of varying pH can be employed to selectively separate mixtures of primary, secondary, and tertiary amines.[13]

  • CO₂-Based Purification: A method known as Selective Ammonium Carbamate Crystallization (SACC) uses CO₂ to reversibly form carbamate salts with primary and secondary amines, which can then be selectively crystallized from non-polar solvents.[14][15]

Data Presentation: Reaction Parameter Optimization

Optimizing reaction conditions is crucial for a successful synthesis. The tables below provide starting points for troubleshooting common synthetic methods.

Table 1: Troubleshooting Guide for Buchwald-Hartwig Amination Parameters

ParameterCommon ChoicesNotesPotential Issues & Solutions
Base NaOtBu, K₂CO₃, Cs₂CO₃, LHMDSStrong bases like NaOtBu are very common and effective.[6][7] Weaker bases may be required for substrates with base-sensitive functional groups.Issue: Substrate decomposition. Solution: Switch to a weaker base like K₂CO₃ or Cs₂CO₃.
Solvent Toluene, Dioxane, THF, 2-MeTHFToluene is a common choice with a good balance of solubility and a high boiling point.[6] Dioxane is also frequently used.[6]Issue: Low solubility or catalyst deactivation. Solution: Screen alternative solvents. Avoid chlorinated solvents.[7]
Ligand XantPhos, RuPhos, SPhos, DavePhosThe choice of ligand is highly dependent on the substrates. Ligand screening is often necessary.[7]Issue: Low or no conversion. Solution: Screen a panel of ligands. Pre-formed palladium pre-catalysts can also improve efficiency.[7]
Temperature 80 - 110 °CReactions are typically run at elevated temperatures to drive the catalytic cycle.[6]Issue: Reaction is slow or stalls. Solution: Increase the temperature, but monitor for potential thermal degradation of catalyst or substrates.

Table 2: Comparison of Reducing Agents for Reductive Amination

Reducing AgentAbbreviationCommon SolventsKey Features & Considerations
Sodium Triacetoxyborohydride STAB, NaBH(OAc)₃DCE, THF, CH₂Cl₂Mild and selective. Reduces imines/iminium ions much faster than ketones/aldehydes, making it ideal for one-pot reactions.[4][16] Does not require strictly anhydrous conditions.
Sodium Cyanoborohydride NaBH₃CNMeOH, EtOHSelective for imines at mildly acidic pH.[3] Caution: Can release toxic HCN gas if the pH becomes too acidic (pH < 4).
Sodium Borohydride NaBH₄MeOH, EtOHStronger reducing agent. Can reduce the starting aldehyde/ketone, leading to alcohol byproducts.[3] Often used in a two-step procedure where the imine is formed first, followed by the addition of NaBH₄.[17]
Hydrogen / Palladium on Carbon H₂/Pd-CMeOH, EtOHCatalytic hydrogenation is a clean method. Can also reduce other functional groups (e.g., alkenes, alkynes, nitro groups).[9]

Experimental Protocols

Protocol 1: General Procedure for Reductive Amination (One-Pot)

  • Preparation: To a round-bottom flask, add the primary amine (1.0 equiv.) and the aldehyde or ketone (1.1 equiv.).

  • Solvent Addition: Dissolve the starting materials in a suitable solvent such as dichloromethane (DCE) or tetrahydrofuran (THF).

  • Acidification (Optional but Recommended): Add acetic acid (1.1 equiv.) to catalyze imine formation. Stir the mixture at room temperature for 20-60 minutes.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv.) portion-wise to the stirring solution.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed.

  • Workup: Carefully quench the reaction by adding a saturated aqueous solution of NaHCO₃ or water. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography (potentially with a basic modifier) or acid/base extraction.[1]

Protocol 2: General Procedure for Buchwald-Hartwig Amination

  • Inert Atmosphere Setup: To an oven-dried reaction vial containing a magnetic stir bar, add the aryl halide (1.0 equiv.), palladium pre-catalyst (e.g., 1-5 mol%), and phosphine ligand (e.g., 1.2-6 mol%).

  • Degassing: Seal the vial with a septum and purge with an inert gas (e.g., Argon or Nitrogen) for 5-10 minutes.

  • Reagent Addition: Under the inert atmosphere, add the base (e.g., NaOtBu, 1.4 equiv.). Then, add the primary amine (1.2 equiv.) followed by the degassed solvent (to achieve a concentration of ~0.1-0.5 M).[6]

  • Reaction: Place the sealed vial in a preheated heating block and stir at the desired temperature (typically 80-110 °C).[6]

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: Upon completion, allow the reaction to cool to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and/or brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.[6]

Visual Troubleshooting Guides

Troubleshooting_Low_Yield start Low or No Yield Observed method Which synthetic method was used? start->method n_alk N-Alkylation method->n_alk N-Alkylation red_am Reductive Amination method->red_am Reductive Amination bh Buchwald-Hartwig method->bh Buchwald-Hartwig n_alk_q1 Check Leaving Group (I > Br > Cl) n_alk->n_alk_q1 n_alk_q2 Is Amine Deactivated by EWGs? n_alk_q1->n_alk_q2 Good n_alk_s1 Use more reactive alkyl halide (e.g., Iodide) n_alk_q1->n_alk_s1 Poor n_alk_s2 Use more forcing conditions (Higher Temp, Stronger Base) n_alk_q2->n_alk_s2 Yes red_am_q1 Check pH for Imine Formation (pH 4-5) red_am->red_am_q1 red_am_q2 Is Reducing Agent Active? red_am_q1->red_am_q2 Optimal red_am_s1 Adjust pH with mild acid (e.g., AcOH) red_am_q1->red_am_s1 Suboptimal red_am_s2 Use fresh or test reducing agent red_am_q2->red_am_s2 No / Unsure bh_q1 Are Reagents Pure & System Inert? bh->bh_q1 bh_q2 Screen Ligand/Base/ Solvent Combination bh_q1->bh_q2 Yes bh_s1 Purify reagents, degass solvent bh_q1->bh_s1 No / Unsure bh_s2 Perform systematic optimization bh_q2->bh_s2 Yes

Caption: A decision tree for troubleshooting low yield in secondary amine synthesis.

Overalkylation_Problem cluster_problem The Over-alkylation Problem cluster_solutions Potential Solutions R_NH2 Primary Amine (Less Nucleophilic) R2_NH Secondary Amine (Product) (More Nucleophilic) R_NH2->R2_NH + R-X (Desired Reaction) RX Alkyl Halide (R-X) R3_N Tertiary Amine (Byproduct) R2_NH->R3_N + R-X (Undesired Reaction) sol1 Use Large Excess of Primary Amine R3_N->sol1 Mitigated by sol2 Slow Addition of Alkyl Halide R3_N->sol2 Mitigated by sol3 Switch to Reductive Amination R3_N->sol3 Avoided by

Caption: The problem of over-alkylation and common strategies to mitigate it.

Purification_Workflow start Crude Reaction Mixture Containing Secondary Amine q1 Are there significant non-basic impurities? start->q1 extraction Perform Acid/Base Liquid-Liquid Extraction q1->extraction Yes q2 Is the product sufficiently pure? q1->q2 No / Minor Impurities extract_result Partially Purified Amine extraction->extract_result extract_result->q2 chromatography Flash Column Chromatography q2->chromatography No crystallization Consider Salt Formation & Crystallization/Precipitation q2->crystallization No, and chromatography is difficult final Pure Secondary Amine q2->final Yes chrom_mod Add Basic Modifier to Eluent (e.g., 1% Et3N or NH3/MeOH) chromatography->chrom_mod chrom_mod->final crystallization->final

Caption: A workflow for the purification of secondary amines from a crude reaction mixture.

References

Technical Support Center: Managing Over-alkylation in Benzylamine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying, managing, and preventing over-alkylation during the synthesis of benzylamine.

Frequently Asked Questions (FAQs)

Q1: What is over-alkylation in the context of benzylamine synthesis?

A1: Over-alkylation is a common side reaction where the desired product, primary benzylamine (C₆H₅CH₂NH₂), acts as a nucleophile and reacts further with the benzylating agent (e.g., benzyl chloride). This leads to the formation of the secondary amine, dibenzylamine ((C₆H₅CH₂)₂NH), and the tertiary amine, tribenzylamine ((C₆H₅CH₂)₃N), as undesired byproducts.[1] This process reduces the yield of the target primary amine and complicates the purification process.[2]

Q2: Why is benzylamine prone to over-alkylation?

A2: Benzylamine, the primary amine product, is generally more nucleophilic than the ammonia or amine precursor from which it was formed. The electron-donating benzyl group increases the electron density on the nitrogen atom, enhancing its reactivity towards the electrophilic benzylating agent.[3] Consequently, the newly formed benzylamine can effectively compete with the initial nitrogen source for the alkylating agent, leading to di- and tri-alkylation.

Q3: Which synthetic methods are most susceptible to over-alkylation?

A3: Direct alkylation of ammonia with a benzyl halide is highly susceptible to over-alkylation.[1] In this method, controlling the reaction to stop at the primary amine stage is notoriously difficult because each subsequent product (primary and secondary amine) is also a reactive nucleophile.[4] Without carefully controlled conditions, a mixture of primary, secondary, tertiary amines, and even quaternary ammonium salts will be formed.

Q4: What are the primary strategies to avoid over-alkylation?

A4: The most effective strategies involve either controlling the reaction conditions of direct alkylation or choosing an alternative synthetic route that inherently prevents over-alkylation.

  • Controlling Direct Alkylation: Use a large excess of ammonia relative to the benzyl halide.[5][6] This statistically favors the reaction of the benzyl halide with ammonia over the newly formed benzylamine.[6]

  • Alternative Synthetic Routes: Methods like the Gabriel synthesis, reductive amination, and the Delépine reaction are preferred for producing pure primary amines without over-alkylation byproducts.[2][7][8]

Q5: Can over-alkylation be reversed?

A5: Reversing over-alkylation (i.e., converting dibenzylamine back to benzylamine) is not a practical or common strategy in synthetic chemistry. The focus is on preventing its formation in the first place or separating the desired product from the mixture.

Troubleshooting Guide

This guide addresses specific issues you may encounter during benzylamine synthesis.

Symptom / Issue Potential Cause Suggested Solution
Low yield of benzylamine with significant amounts of di- and tribenzylamine detected (by TLC, GC-MS, or NMR). Over-alkylation due to reaction conditions in direct alkylation. 1. Modify Reactant Stoichiometry: Use a large excess of aqueous ammonia (e.g., a 20:1 to 70:1 molar ratio of ammonia to benzyl chloride) to maximize the probability of the halide reacting with ammonia instead of the product.[1][6]2. Control Reagent Addition: Add the benzyl halide dropwise to the ammonia solution to maintain a low concentration of the alkylating agent, which favors mono-alkylation.[3]3. Consider a Two-Phase System: Running the reaction in a two-phase system (e.g., hexane/water) can help. As benzylamine forms, it may partition into the aqueous phase, reducing its contact with the benzyl halide in the organic phase.[1]
Difficulty separating benzylamine from dibenzylamine and other byproducts. Similar physical properties of the amine products. 1. Acid-Base Extraction: Exploit the basicity of the amines. Dissolve the mixture in a non-polar organic solvent (e.g., diethyl ether) and wash with a dilute aqueous acid (e.g., HCl). The amines will form water-soluble ammonium salts and move to the aqueous layer. The layers can be separated, and the amines can be recovered by making the aqueous layer basic and re-extracting.[9]2. Fractional Distillation: If boiling points are sufficiently different, fractional distillation under reduced pressure can be effective. (Benzylamine BP: ~185°C; Dibenzylamine BP: ~300°C).[10][11]3. Column Chromatography: Use silica gel chromatography to separate the components based on polarity.[12]
Reductive amination of benzaldehyde yields significant dibenzylamine. Formation and reduction of secondary imine. The reaction mechanism can involve the formation of dibenzylimine, which is then hydrogenated to dibenzylamine.[13]1. Control Stoichiometry: Use a large excess of the ammonia source (e.g., aqueous ammonia, ammonium carbonate) to favor the formation of the primary imine.[14]2. Optimize Catalyst and Conditions: Some catalysts and conditions are more selective for primary amines. For example, specific nickel-based catalysts have shown high selectivity.[14][15] A stepwise procedure, where the imine is formed first and then the reducing agent is added, can sometimes improve selectivity.[16]
The chosen "over-alkylation proof" method (e.g., Gabriel synthesis) is giving a low yield. Incomplete reaction or side reactions specific to the method. 1. Gabriel Synthesis: Ensure complete deprotonation of phthalimide to form the potassium salt. Use a suitable polar aprotic solvent like DMF to increase reaction efficiency.[17] Ensure complete hydrolysis or hydrazinolysis in the final step to release the amine.[8]2. Check for Impurities: Starting materials may be impure, or side reactions like elimination (especially with secondary halides) could be occurring.[8]

Comparative Analysis of Synthetic Methods

The choice of synthetic method is critical in managing over-alkylation. The table below compares the most common routes to benzylamine.

MethodKey ReactantsTypical Yield of BenzylaminePotential for Over-alkylationKey Advantages & Disadvantages
Direct Alkylation Benzyl Halide, Ammonia60-81% (highly condition-dependent)[1][18]Very HighAdvantages: Inexpensive reagents. Disadvantages: Prone to over-alkylation, requires large excess of ammonia, and often results in difficult-to-separate mixtures.[1]
Reductive Amination Benzaldehyde, Ammonia Source, Reducing Agent>90% (under optimized conditions)[11]Low to ModerateAdvantages: High yields, avoids halide waste.[19] Disadvantages: Can still produce secondary amines if not properly controlled; requires a reducing agent and often a catalyst.[13][16]
Gabriel Synthesis Potassium Phthalimide, Benzyl Halide60-70%[17]NoneAdvantages: Specifically produces primary amines, avoiding over-alkylation byproducts.[2][7] Disadvantages: Involves protection/deprotection steps; phthalic acid byproducts can be difficult to remove.

Detailed Experimental Protocols

Protocol 1: Reductive Amination of Benzaldehyde

This method is highly effective for producing primary benzylamine with minimal risk of over-alkylation when optimized.

  • Imine Formation: In a round-bottom flask, dissolve benzaldehyde (0.5 mmol) in a methanol solution of ammonia (e.g., 5 mL of 2M ammonia in methanol).[11]

  • Catalyst Addition: Add a suitable catalyst, such as a graphene-coated nickel-nickel oxide catalyst (10 mg).[11]

  • Reduction: Place the flask in an autoclave. Pressurize with hydrogen gas (e.g., 2 MPa) and heat the reaction mixture (e.g., to 90°C) with stirring for approximately 4 hours.[11]

  • Work-up: After cooling and releasing the pressure, filter the catalyst from the reaction mixture.

  • Isolation: Evaporate the solvent under reduced pressure. The residue can be purified by distillation or acid-base extraction to yield pure benzylamine.[11] A reported yield for a similar procedure is 99.7%.[11]

Protocol 2: Gabriel Synthesis of Benzylamine

This classical method is a reliable way to synthesize pure primary amines uncontaminated by secondary or tertiary by-products.[2][17]

  • N-Alkylation: Combine N-benzylphthalimide (23.7 g), 85% hydrazine hydrate (7 mL), and methanol (80 mL) in a 250-mL round-bottomed flask.[17] (Note: N-benzylphthalimide is typically prepared first by reacting potassium phthalimide with benzyl chloride).[8][17]

  • Reflux: Heat the mixture at reflux for 1 hour. A solid precipitate (phthalhydrazide) will form.[8][17]

  • Isolation of Amine: Cool the mixture. The solid phthalhydrazide byproduct can be filtered off.[8]

  • Purification: The filtrate contains the desired benzylamine. The volume can be reduced by distillation. Make the solution strongly alkaline with concentrated NaOH, which will cause the benzylamine to separate as a distinct liquid phase.[17]

  • Extraction and Distillation: Extract the benzylamine with diethyl ether (e.g., 2 x 40 mL portions). Dry the combined ether extracts over anhydrous sodium sulfate. After decanting or filtering, evaporate the ether. Distill the remaining liquid, collecting the fraction that boils at 183-186°C. The expected yield is 60-70%.[17]

Visual Guides and Workflows

The Over-alkylation Pathway

The following diagram illustrates how the initial reaction to form benzylamine can cascade into the formation of undesired secondary and tertiary amines.

Overalkylation cluster_reactants Reactants NH3 Ammonia (Nucleophile) P_Amine Benzylamine (Primary Amine - Desired) NH3->P_Amine BnCl Benzyl Chloride (Electrophile) S_Amine Dibenzylamine (Secondary Amine) P_Amine->S_Amine + Benzyl Chloride (2) T_Amine Tribenzylamine (Tertiary Amine) S_Amine->T_Amine + Benzyl Chloride (3)

Reaction pathway showing the formation of over-alkylation products.
Troubleshooting Workflow for Low Benzylamine Yield

This workflow provides a logical sequence of steps to diagnose and solve issues related to over-alkylation during synthesis.

Troubleshooting start Low yield of Benzylamine with over-alkylation byproducts detected check_method What synthesis method was used? start->check_method direct_alk Direct Alkylation (e.g., Benzyl Chloride + NH3) check_method->direct_alk Direct Alkylation alt_method Alternative Method (e.g., Reductive Amination) check_method->alt_method Other mod_cond Modify Reaction Conditions direct_alk->mod_cond sol_1 Increase NH3 excess (e.g., >20:1 molar ratio) mod_cond->sol_1 sol_2 Add Benzyl Halide slowly to maintain low concentration mod_cond->sol_2 switch_method Switch to a more selective method to prevent over-alkylation alt_method->switch_method sol_3 Use Gabriel Synthesis for guaranteed primary amine switch_method->sol_3 sol_4 Optimize Reductive Amination (excess NH3 source, selective catalyst) switch_method->sol_4

References

Validation & Comparative

A Comparative Guide to the Synthesis of 1-(2,4-dimethoxyphenyl)-N-methylmethanamine and Other Methoxy-Substituted Benzylamines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the synthesis of 1-(2,4-dimethoxyphenyl)-N-methylmethanamine with other methoxy-substituted benzylamines, valuable intermediates in the synthesis of organic compounds and pharmaceutical drugs.[1] The positioning of methoxy groups on the aromatic ring significantly influences the electronic and steric environment of the precursor benzaldehydes, thereby affecting reaction outcomes in synthetic procedures such as reductive amination.

Influence of Methoxy Group Substitution on Synthesis

The synthesis of N-methylbenzylamines from their corresponding benzaldehydes, typically via reductive amination, is influenced by both electronic and steric factors imparted by substituents on the aromatic ring. Methoxy groups are electron-donating, which can decrease the rate of nucleophilic addition to the carbonyl carbon of the benzaldehyde by reducing its electrophilicity.[2] Furthermore, the position of these groups can introduce steric hindrance, which may impede the approach of the nucleophile.

In the case of 2,4-dimethoxybenzaldehyde, the precursor to this compound, the methoxy group at the ortho-position (C2) can create steric hindrance, potentially leading to slower reaction rates or requiring more forcing conditions compared to benzaldehydes with methoxy groups at the meta- or para-positions.[3] Conversely, the para-methoxy group (C4) primarily exerts an electronic effect. This interplay of steric and electronic effects dictates the overall efficiency of the synthesis.

Comparative Analysis of Reductive Amination for Methoxy-Substituted N-Methylbenzylamines

Reductive amination is a widely used and versatile method for the synthesis of amines from carbonyl compounds.[4][5] The following table summarizes the expected and reported outcomes for the synthesis of various methoxy-substituted N-methylbenzylamines via this method, based on established chemical principles and available experimental data.

Product Precursor Aldehyde Expected Reactivity Reported/Typical Yield (%) Key Considerations
This compound2,4-DimethoxybenzaldehydeModerate to low due to steric hindrance from the ortho-methoxy group.92% (specific protocol)The ortho-methoxy group can hinder the initial nucleophilic attack of methylamine.
N-methyl-4-methoxybenzylamine4-MethoxybenzaldehydeHigh, as the para-methoxy group primarily exerts an electronic deactivating effect with no steric hindrance.72-96% (catalytic hydrogenation)Generally proceeds efficiently under various reductive amination conditions.[6][7]
N-methyl-3,4-dimethoxybenzylamine3,4-DimethoxybenzaldehydeHigh, with minimal steric hindrance from the meta- and para-methoxy groups.Not specifically found, but expected to be high.Reactivity is primarily influenced by the electronic effects of the two methoxy groups.
N-methyl-3,4,5-trimethoxybenzylamine3,4,5-TrimethoxybenzaldehydeModerate, as the two ortho-methoxy groups (relative to each other) could introduce some steric hindrance.Not specifically found, but expected to be synthetically accessible.The increased number of electron-donating groups will decrease the electrophilicity of the carbonyl carbon.

Experimental Protocols

Detailed methodologies for the synthesis of this compound and a representative example of another methoxy-substituted benzylamine, N-methyl-4-methoxybenzylamine, are provided below.

Synthesis of this compound

This protocol utilizes a one-pot reductive amination of 2,4-dimethoxybenzaldehyde.

Materials:

  • 2,4-Dimethoxybenzaldehyde

  • Methylamine (33% in methanol)

  • Sodium borohydride

  • Methanol

  • Dilute Hydrochloric Acid

  • Dilute Sodium Hydroxide solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred solution of 2,4-dimethoxybenzaldehyde (20.0 g, 120.48 mmol) in methanol (200 mL), a methanolic solution of methylamine (33%, 15.0 g, 481.90 mmol) is slowly added at 0°C.

  • The reaction mixture is kept stirring at 0°C for 1 hour.

  • Subsequently, sodium borohydride (5.5 g, 144.57 mmol) is added in batches at 0°C.

  • The reaction mixture is then stirred at room temperature for 12 hours.

  • Upon completion of the reaction (monitored by TLC), the mixture is acidified with dilute hydrochloric acid (200 mL), and methanol is removed under reduced pressure.

  • The residue is diluted with water and basified with dilute sodium hydroxide solution (80 mL).

  • The aqueous layer is extracted with ethyl acetate (5 x 200 mL).

  • The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography (50-80% ethyl acetate/hexane gradient elution) to afford 2,4-dimethoxy-N-methylbenzenemethanamine (20.0 g, 92.0% yield) as a light yellow liquid.

General Protocol for the Synthesis of N-methyl-4-methoxybenzylamine via Catalytic Hydrogenation

This protocol describes a general method for the reductive amination of 4-methoxybenzaldehyde using catalytic hydrogenation.

Materials:

  • 4-Methoxybenzaldehyde

  • Methylamine

  • Methanol

  • Palladium on carbon (Pd/C) catalyst

  • Hydrogen gas

Procedure:

  • In a suitable reaction vessel, dissolve 4-methoxybenzaldehyde and a molar excess of methylamine in methanol.

  • Add a catalytic amount of Pd/C (e.g., 5-10 mol%).

  • The reaction mixture is then subjected to a hydrogen atmosphere (e.g., balloon or hydrogenation apparatus) at a suitable pressure.

  • The reaction is stirred at room temperature or with gentle heating until the reaction is complete (monitored by TLC or GC).

  • Upon completion, the catalyst is removed by filtration through a pad of Celite.

  • The filtrate is concentrated under reduced pressure to yield the crude product, which can be further purified by distillation or column chromatography.

Visualization of a Potential Signaling Pathway

Methoxy-substituted benzylamines are common scaffolds in the development of ligands for G protein-coupled receptors (GPCRs), a large family of transmembrane receptors that are major drug targets. The following diagram illustrates a simplified signaling pathway where a methoxy-substituted benzylamine derivative acts as a ligand to activate a GPCR.

GPCR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Methoxy-substituted Benzylamine Ligand GPCR GPCR Ligand->GPCR Binding G_protein G Protein (inactive) GPCR->G_protein Activation G_protein_active G Protein (active) G_protein->G_protein_active Effector Effector (e.g., Adenylyl Cyclase) G_protein_active->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiation

Caption: GPCR signaling pathway activated by a methoxy-substituted benzylamine ligand.

Experimental Workflow for Synthesis and Screening

The development of novel drug candidates often involves the synthesis of a library of related compounds followed by screening for biological activity. The workflow for such a process is depicted below.

Synthesis_Screening_Workflow cluster_synthesis Synthesis cluster_screening Screening cluster_analysis Analysis Start Select Methoxy-substituted Benzaldehyde Reaction Reductive Amination Start->Reaction Amine Select Amine (e.g., Methylamine) Amine->Reaction Purification Purification & Characterization Reaction->Purification Library Library of Benzylamine Derivatives Purification->Library HTS High-Throughput Screening Library->HTS Assay_dev Develop Biological Assay (e.g., GPCR binding assay) Assay_dev->HTS Hit_ID Hit Identification HTS->Hit_ID Lead_Opt Lead Optimization Hit_ID->Lead_Opt SAR Structure-Activity Relationship (SAR) Analysis Hit_ID->SAR SAR->Lead_Opt

Caption: Workflow for the synthesis and screening of methoxy-substituted benzylamine derivatives.

References

A Comparative Guide to the Biological Activity of Phenethylamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Phenethylamine and its derivatives represent a broad and pharmacologically diverse class of compounds that interact with various targets in the central nervous system. This guide provides a comparative analysis of the biological activities of selected phenethylamine derivatives, with a focus on their receptor binding affinities and functional activities at key monoamine receptors and transporters. The information presented herein is intended to aid researchers in understanding the structure-activity relationships within this chemical class and to facilitate the development of novel therapeutic agents.

Comparative Receptor Binding and Functional Activity

The biological activity of phenethylamine derivatives is largely determined by their affinity for and efficacy at various G-protein coupled receptors (GPCRs) and monoamine transporters. The following tables summarize the binding affinities (Ki) and functional activities (EC50 or IC50) of a selection of phenethylamine derivatives at the serotonin 5-HT2A and 5-HT2C receptors, and the dopamine transporter (DAT). Lower Ki, EC50, and IC50 values indicate higher binding affinity, potency, and inhibitory activity, respectively.

Serotonin 5-HT2A and 5-HT2C Receptor Interactions

The 2C-series of phenethylamines are well-known for their potent interactions with serotonin 5-HT2 receptors. The data below highlights the impact of substitutions on the phenyl ring on receptor affinity and agonist potency.

Compound5-HT2A Ki (nM)5-HT2C Ki (nM)5-HT2A EC50 (nM)5-HT2C EC50 (nM)
2C-B1.2[1]0.63[1]1.2[1]0.63[1]
2C-I0.4[2]1.1[2]--
2C-T-246[2]350[2]--
2C-T-454[2]220[2]--
2C-T-71[2]40[2]--
25I-NBOMe0.044[2]1.3[2]0.04-0.5 µM-

Note: Ki and EC50 values can vary between studies depending on the experimental conditions.

Dopamine Transporter (DAT) Inhibition

Several phenethylamine derivatives act as inhibitors of the dopamine transporter, thereby increasing synaptic dopamine levels. The table below presents the inhibitory concentrations (IC50) for a selection of these compounds.

CompoundDopamine Transporter (DAT) IC50 (nM)
Amphetamine42.2-68.5 (EC50)[3]
Methamphetamine-
4-Chloroamphetamine (PCA)3600[3]
3,4-Dichloroamphetamine (DCA)High Affinity[3]
Compound 9 (arylalkylamine derivative)28.3 (EC50)[3]
Compound 28 (alkyl 2-phenyl-2-(piperidin-2-yl)acetate derivative)398.6[4]

Structure-Activity Relationships (SAR)

The biological activity of phenethylamine derivatives is highly dependent on their chemical structure. Key SAR observations include:

  • Phenyl Ring Substitution: Substitutions at the 2 and 5 positions of the phenyl ring, particularly with methoxy groups, are a hallmark of the 2C-series and are crucial for their psychedelic activity, which is mediated by 5-HT2A receptor agonism.[5] Lipophilic substituents at the 4-position generally lead to more potent and longer-acting compounds.[5]

  • N-Benzyl Substitution: The addition of an N-benzyl group to phenethylamines can significantly increase binding affinity and functional activity at 5-HT2A and 5-HT2C receptors.[6] For instance, N-(2-methoxybenzyl) substitution in the 2C series (creating the NBOMe series) dramatically increases 5-HT2A receptor affinity.

  • Dopamine Transporter Inhibition: For arylalkylamine derivatives, the nature and position of substituents on the aromatic ring, as well as the length and branching of the alkyl chain, significantly influence their dopamine reuptake inhibitory activity.[4] For instance, longer alkyl groups and smaller ring-sized substituents at the alkylamine position can lead to stronger inhibitory activities.[4]

Experimental Protocols

The data presented in this guide are derived from standard pharmacological assays. Below are detailed methodologies for two key experimental approaches.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

Principle: The assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to a receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value, which is then used to calculate the Ki value using the Cheng-Prusoff equation.

Methodology:

  • Membrane Preparation: Cell membranes expressing the receptor of interest are prepared from cultured cells or tissue homogenates.

  • Assay Incubation: The cell membranes are incubated with a fixed concentration of a specific radioligand (e.g., [125I]DOI for 5-HT2A/2C receptors) and varying concentrations of the test compound.[7]

  • Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand in the solution.

  • Quantification: The amount of radioactivity trapped on the filter is quantified using a scintillation counter.

  • Data Analysis: The IC50 value is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated using the Cheng-Prusoff equation.

Dopamine Transporter Uptake Assay

This functional assay measures the ability of a compound to inhibit the reuptake of dopamine by the dopamine transporter.

Principle: Cells expressing the dopamine transporter are incubated with radiolabeled dopamine ([3H]DA) in the presence and absence of the test compound. The amount of radioactivity accumulated inside the cells is measured to determine the inhibitory effect of the compound.

Methodology:

  • Cell Culture: Cells stably expressing the human dopamine transporter (hDAT) are cultured to confluence.

  • Assay Procedure: The cells are pre-incubated with the test compound at various concentrations.

  • Dopamine Uptake: Radiolabeled dopamine is added to the cells, and the uptake is allowed to proceed for a specific time.

  • Termination of Uptake: The uptake is terminated by rapidly washing the cells with ice-cold buffer.

  • Quantification: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific dopamine uptake (IC50) is determined from the dose-response curve.[4]

Visualizations

5-HT2A Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway activated by agonist binding to the 5-HT2A receptor, a Gq/G11-coupled GPCR.

Gq_Signaling_Pathway Agonist Phenethylamine Agonist Receptor 5-HT2A Receptor (GPCR) Agonist->Receptor Binds G_protein Gq/G11 Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca2+ ER->Ca2 Releases Ca2->PKC Activates Cellular_Response Downstream Cellular Responses PKC->Cellular_Response Phosphorylates target proteins

Caption: Agonist activation of the 5-HT2A receptor initiates the Gq/G11 signaling cascade.

Experimental Workflow for Radioligand Binding Assay

The diagram below outlines the key steps in a typical radioligand binding assay used to determine the affinity of phenethylamine derivatives for a target receptor.

Radioligand_Binding_Workflow start Start step1 Prepare Cell Membranes with Target Receptor start->step1 step2 Incubate Membranes with: - Radioligand - Test Compound (Varying Conc.) step1->step2 step3 Separate Bound from Free Radioligand (Filtration) step2->step3 step4 Quantify Bound Radioligand (Scintillation Counting) step3->step4 step5 Data Analysis: - Generate Competition Curve - Determine IC50 step4->step5 step6 Calculate Ki using Cheng-Prusoff Equation step5->step6 end End step6->end

Caption: A generalized workflow for a competitive radioligand binding assay.

References

Characterization of 1-(2,4-dimethoxyphenyl)-N-methylmethanamine Reaction Byproducts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 1-(2,4-dimethoxyphenyl)-N-methylmethanamine, a key intermediate in various research and development applications, is predominantly achieved through the reductive amination of 2,4-dimethoxybenzaldehyde with methylamine. While this method is generally efficient, the formation of reaction byproducts can impact purity, yield, and downstream applications. This guide provides a comparative analysis of the common byproducts, the influence of different synthetic protocols on their formation, and the analytical methods for their characterization.

Comparison of Reductive Amination Protocols and Associated Byproducts

The choice of reducing agent is a critical factor in controlling byproduct formation during the synthesis of this compound. The two primary byproducts of concern are the over-alkylated tertiary amine, N,N-bis(2,4-dimethoxybenzyl)methylamine, and the alcohol resulting from the reduction of the starting aldehyde, (2,4-dimethoxyphenyl)methanol.

Reducing AgentKey CharacteristicsExpected Byproduct Profile
Sodium Borohydride (NaBH₄) A strong, less selective reducing agent. Capable of reducing both the intermediate imine and the starting aldehyde.- Higher potential for (2,4-dimethoxyphenyl)methanol formation , especially if the imine formation is not complete before the addition of the reducing agent. - Moderate potential for N,N-bis(2,4-dimethoxybenzyl)methylamine formation , influenced by the stoichiometry of the reactants.
Sodium Triacetoxyborohydride (NaBH(OAc)₃) A milder and more selective reducing agent. Preferentially reduces the protonated imine over the aldehyde.- Lower potential for (2,4-dimethoxyphenyl)methanol formation due to its selectivity for the imine. - Moderate potential for N,N-bis(2,4-dimethoxybenzyl)methylamine formation , which can be minimized by using an excess of methylamine.
Catalytic Hydrogenation (e.g., H₂/Pd-C) A clean and efficient method, though it may require specialized equipment.- Low potential for (2,4-dimethoxyphenyl)methanol formation . - Potential for N,N-bis(2,4-dimethoxybenzyl)methylamine formation , dependent on reaction conditions and catalyst activity.

Experimental Protocols

Protocol 1: Synthesis of this compound using Sodium Borohydride

This protocol is adapted from a known synthetic procedure.

  • Imine Formation:

    • In a suitable reaction vessel, dissolve 2,4-dimethoxybenzaldehyde (1.0 eq) in methanol.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add a solution of methylamine (2.0-4.0 eq) in methanol to the cooled aldehyde solution while stirring.

    • Continue stirring at 0°C for 1 hour to facilitate the formation of the corresponding imine.

  • Reduction:

    • To the reaction mixture, add sodium borohydride (1.2-1.5 eq) portion-wise, ensuring the temperature remains below 10°C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12 hours.

  • Work-up and Purification:

    • Acidify the reaction mixture with dilute hydrochloric acid.

    • Remove the methanol under reduced pressure.

    • Dilute the residue with water and basify with a sodium hydroxide solution.

    • Extract the aqueous layer multiple times with ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by silica gel column chromatography.

Protocol 2: Characterization of Byproducts by Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation:

    • Withdraw a small aliquot from the crude reaction mixture.

    • Dilute the aliquot with a suitable solvent (e.g., ethyl acetate, dichloromethane).

    • If necessary, derivatize the sample with an agent like heptafluorobutyric anhydride (HFBA) to improve the chromatographic resolution and mass spectral fragmentation patterns of the amines.

  • GC-MS Analysis:

    • Injector: Split/splitless injector, operated in split mode.

    • Carrier Gas: Helium or hydrogen.

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Oven Program: A temperature gradient program to ensure the separation of components with different boiling points. For example, an initial temperature of 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 10 minutes.

    • Mass Spectrometer: Operated in electron ionization (EI) mode with a scan range of m/z 40-550.

  • Data Analysis:

    • Identify the peaks corresponding to the main product and byproducts by comparing their retention times and mass spectra with reference standards or by interpreting their fragmentation patterns.

    • Quantify the relative amounts of each component by integrating the peak areas in the total ion chromatogram (TIC).

Protocol 3: Characterization of Byproducts by Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Dissolve the crude product in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • ¹H NMR Analysis:

    • Acquire a ¹H NMR spectrum.

    • Expected Signals for this compound: Aromatic protons (around 6.4-7.2 ppm), methoxy protons (two singlets around 3.8 ppm), benzylic protons (a singlet or doublet around 3.6 ppm), and N-methyl protons (a singlet around 2.3 ppm).

    • Expected Signals for (2,4-dimethoxyphenyl)methanol: A characteristic singlet for the benzylic CH₂ protons adjacent to the hydroxyl group (around 4.6 ppm) and a broad singlet for the hydroxyl proton.

    • Expected Signals for N,N-bis(2,4-dimethoxybenzyl)methylamine: Two sets of aromatic and methoxy signals, two benzylic CH₂ signals, and a singlet for the N-methyl group.

  • ¹³C NMR Analysis:

    • Acquire a ¹³C NMR spectrum to confirm the carbon framework of the product and byproducts.

Visualizing Reaction Pathways and Byproduct Formation

Synthesis_Byproducts cluster_reactants Reactants cluster_products Products and Byproducts Aldehyde 2,4-Dimethoxybenzaldehyde Imine N-(2,4-dimethoxybenzylidene)methanamine (Imine Intermediate) Aldehyde->Imine + Methylamine Alcohol (2,4-dimethoxyphenyl)methanol (Reduction Byproduct) Aldehyde->Alcohol Reduction Methylamine Methylamine Methylamine->Imine Product 1-(2,4-dimethoxyphenyl)-N- methylmethanamine (Desired Product) Imine->Product Reduction Overalkylation N,N-bis(2,4-dimethoxybenzyl)methylamine (Over-alkylation Byproduct) Product->Overalkylation + Imine (Over-alkylation) NaBH4 NaBH₄ NaBHOAc3 NaBH(OAc)₃

Caption: Synthesis pathway and major byproducts.

Experimental_Workflow step1 Step 1: Reaction Setup (Aldehyde + Methylamine in Solvent) step2 Step 2: Imine Formation (Stirring at controlled temperature) step1->step2 step3 Step 3: Reduction (Addition of Reducing Agent) step2->step3 step4 Step 4: Quenching and Work-up (Acidification, Basification, Extraction) step3->step4 step5 Step 5: Purification (Column Chromatography) step4->step5 step6 Step 6: Characterization (GC-MS, NMR) step5->step6

Caption: General experimental workflow.

Conclusion

The characterization and control of byproducts in the synthesis of this compound are crucial for obtaining a high-purity product. The primary byproducts, resulting from over-alkylation and aldehyde reduction, can be effectively minimized through the careful selection of the reducing agent and optimization of reaction conditions. Sodium triacetoxyborohydride generally offers superior selectivity compared to sodium borohydride, leading to a cleaner reaction profile. The implementation of robust analytical techniques such as GC-MS and NMR is essential for the accurate identification and quantification of these impurities, ensuring the quality and reliability of the final product for research and development purposes.

comparing the reactivity of 2,4-dimethoxybenzaldehyde with other substituted benzaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of organic synthesis, substituted benzaldehydes are foundational building blocks for a myriad of complex molecules, from pharmaceuticals to advanced materials. The nature and position of substituents on the aromatic ring profoundly influence the reactivity of the aldehyde functional group. This guide provides an objective comparison of the reactivity of 2,4-dimethoxybenzaldehyde with other common substituted benzaldehydes, supported by established chemical principles and experimental data.

The reactivity of the carbonyl group in benzaldehydes is primarily governed by the electrophilicity of the carbonyl carbon. Electron-withdrawing groups (EWGs) enhance this electrophilicity, making the aldehyde more susceptible to nucleophilic attack, thereby increasing reaction rates.[1][2] Conversely, electron-donating groups (EDGs) decrease the electrophilicity of the carbonyl carbon, leading to slower reaction rates.[1][2] 2,4-Dimethoxybenzaldehyde, possessing two electron-donating methoxy groups, exhibits a distinct reactivity profile shaped by these electronic effects.

Electronic and Steric Influence of Methoxy Groups

The two methoxy groups in 2,4-dimethoxybenzaldehyde are electron-donating through resonance, which increases the electron density of the benzene ring and the carbonyl oxygen.[3] This effect reduces the partial positive charge on the carbonyl carbon, making it less electrophilic and thus less reactive towards nucleophiles compared to unsubstituted benzaldehyde.[3][4] While the ortho-methoxy group can also introduce some steric hindrance, this effect is significantly less pronounced than in its 2,6-dimethoxy isomer, where the aldehyde is flanked by two bulky groups.[2][3]

Comparative Reactivity in Key Organic Reactions

The moderated reactivity of 2,4-dimethoxybenzaldehyde is evident across several classes of organic reactions. The general trend observed is that benzaldehydes with EWGs (e.g., -NO₂, -Cl) react faster, while those with EDGs (e.g., -OCH₃, -CH₃) react slower.

Knoevenagel Condensation

The Knoevenagel condensation involves the nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration.[5] The reaction rate is highly sensitive to the electrophilicity of the aldehyde. Studies have shown that the rate of condensation increases with the presence of electron-withdrawing groups on the aromatic ring of the aldehyde.[6] Consequently, 2,4-dimethoxybenzaldehyde is expected to exhibit lower reactivity in this reaction compared to benzaldehyde or nitro-substituted benzaldehydes.

Wittig Reaction

The Wittig reaction, which converts aldehydes and ketones to alkenes, proceeds via nucleophilic attack of a phosphorus ylide on the carbonyl carbon.[7][8] Similar to other nucleophilic addition reactions, benzaldehydes with electron-withdrawing groups show significantly higher reaction rates compared to those with electron-donating groups.[1] The electron-rich nature of 2,4-dimethoxybenzaldehyde deactivates the carbonyl group towards the ylide, resulting in slower reaction kinetics.

Cannizzaro Reaction

The Cannizzaro reaction is a base-induced disproportionation of two molecules of a non-enolizable aldehyde to yield a primary alcohol and a carboxylic acid.[9][10] The reaction is initiated by the attack of a hydroxide ion on the carbonyl carbon. The reactivity in the Cannizzaro reaction is correlated with the electrophilicity of the aldehyde. Therefore, the order of reactivity is generally observed as: 4-nitrobenzaldehyde > benzaldehyde > 4-methylbenzaldehyde > 4-methoxybenzaldehyde.[11] With two strong electron-donating groups, 2,4-dimethoxybenzaldehyde is expected to be even less reactive than 4-methoxybenzaldehyde.

Data Presentation

The following table summarizes the expected relative reactivity of 2,4-dimethoxybenzaldehyde compared to other substituted benzaldehydes in common nucleophilic addition reactions. The reactivity is ranked qualitatively based on the electronic effects of the substituents.

AldehydeSubstituent(s)Electronic EffectExpected Relative Reactivity
4-Nitrobenzaldehyde4-NO₂Strong Electron-WithdrawingVery High
4-Chlorobenzaldehyde4-ClElectron-WithdrawingHigh
Benzaldehyde-HNeutral (Reference)Moderate
4-Methylbenzaldehyde4-CH₃Electron-DonatingLow
4-Methoxybenzaldehyde4-OCH₃Strong Electron-DonatingVery Low
2,4-Dimethoxybenzaldehyde 2,4-(OCH₃)₂ Very Strong Electron-Donating Extremely Low

Experimental Protocols

To obtain reliable comparative kinetic data, a standardized experimental protocol is essential. The following is a representative protocol for a Knoevenagel condensation that can be adapted to compare the reactivity of various benzaldehydes.

Protocol: Comparative Knoevenagel Condensation

Objective: To compare the reaction rate of 2,4-dimethoxybenzaldehyde with other substituted benzaldehydes (e.g., benzaldehyde, 4-nitrobenzaldehyde) in a Knoevenagel condensation with malononitrile.

Materials:

  • Substituted benzaldehyde (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • Piperidine (0.1 mmol, catalyst)

  • Ethanol (10 mL, solvent)

  • Magnetic stirrer and heating mantle

  • Reflux condenser

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • In a 50 mL round-bottom flask, dissolve the substituted benzaldehyde (1.0 mmol) and malononitrile (1.0 mmol) in 10 mL of ethanol.

  • Add piperidine (0.1 mmol) to the solution.

  • Equip the flask with a reflux condenser and place it on a magnetic stirrer with a heating mantle.

  • Heat the mixture to a gentle reflux (approx. 78°C) with constant stirring.

  • Monitor the reaction progress by taking aliquots at regular intervals (e.g., every 15 minutes) and analyzing them by TLC. The consumption of the starting aldehyde is monitored.

  • The reaction is considered complete when the starting aldehyde spot is no longer visible on the TLC plate.

  • Record the time required for the completion of each reaction. A shorter reaction time indicates higher reactivity.

  • Upon completion, allow the reaction mixture to cool to room temperature. The product will typically precipitate.

  • Collect the solid product by vacuum filtration, wash with cold ethanol, and dry to determine the yield.

Mandatory Visualization

Caption: Influence of substituents on nucleophilic addition to benzaldehyde.

G Experimental Workflow for Reactivity Comparison cluster_aldehydes Select Benzaldehydes cluster_reaction Perform Parallel Reactions cluster_analysis Monitor and Analyze A1 2,4-Dimethoxy- benzaldehyde R1 Reaction 1 A1->R1 A2 Benzaldehyde R2 Reaction 2 A2->R2 A3 4-Nitro- benzaldehyde R3 Reaction 3 A3->R3 M Monitor progress (e.g., TLC, GC) R1->M Standardized Conditions R2->M Standardized Conditions R3->M Standardized Conditions D Record time and yield M->D C Compare Reactivity D->C

References

Safety Operating Guide

1-(2,4-dimethoxyphenyl)-N-methylmethanamine proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

Proper handling and disposal of 1-(2,4-dimethoxyphenyl)-N-methylmethanamine are critical for ensuring laboratory safety, environmental protection, and regulatory compliance. This compound is classified as a hazardous chemical and must be managed accordingly. The following procedures provide a comprehensive guide for its safe disposal.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is essential to consult the Safety Data Sheet (SDS) for this compound. This chemical is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[1][2][3][4] Always wear appropriate Personal Protective Equipment (PPE) when handling this substance.

Table 1: Recommended Personal Protective Equipment (PPE)

Protection Type Specification Rationale
Eye/Face Protection Tightly fitting safety goggles or a face shield.[5] To prevent accidental splashes to the eyes.
Hand Protection Chemically resistant, impervious gloves (e.g., nitrile rubber).[5][6] To avoid direct skin contact.
Body Protection A flame-resistant lab coat and closed-toe shoes.[6] To protect skin from potential exposure.

| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. | To minimize inhalation of vapors. |

In case of exposure, follow the first-aid measures outlined in the SDS immediately and seek medical attention.[6]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous chemical waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [6][7]

1. Waste Identification and Segregation:

  • Properly identify the waste as "this compound".

  • This chemical waste must be segregated from other waste streams to prevent dangerous reactions.[6] Do not mix it with incompatible materials such as acids, bases, or oxidizing agents.[6][8]

2. Waste Collection:

  • Use a dedicated, leak-proof hazardous waste container made of a compatible material for this liquid waste.[6][8]

  • The container must have a secure, tight-fitting screw cap.[8]

  • When filling the container, leave at least one inch of headspace to allow for vapor expansion.[6][8]

3. Labeling:

  • Affix a "Hazardous Waste" label to the container.[6]

  • The label must include the full chemical name, "this compound," without abbreviations.[6]

  • Clearly indicate the accumulation start date (the date the first drop of waste is added to the container).[6][9]

  • Maintain a log of all chemicals added to the waste container to ensure an accurate inventory.[6]

4. Storage:

  • Store the waste container in a designated and clearly marked Satellite Accumulation Area (SAA) within the laboratory.[6][8]

  • The SAA must be at or near the point of generation.[6]

  • Ensure the container is kept closed at all times except when adding waste.[6][7]

  • Store in a cool, dry, and well-ventilated place, away from heat or sources of ignition.[5]

5. Final Disposal:

  • Hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[6]

  • Contact your EHS office to schedule a waste pickup when the container is full or approaching the regulatory time limit for storage.[6]

6. Decontamination of Empty Containers:

  • Empty containers that held this compound must be decontaminated before disposal.[6]

  • Triple rinse the container with a suitable solvent capable of dissolving the chemical residue.[6][7][10]

  • The first rinseate is considered hazardous waste and must be collected and disposed of accordingly.[6][10] For highly toxic chemicals, the first three rinses must be collected as hazardous waste.[6]

  • After triple rinsing, allow the container to air dry completely in a well-ventilated area, such as a fume hood.[6][10]

  • Deface the original chemical label before disposing of the decontaminated container as regular trash.[7]

Quantitative Disposal Guidelines

The following table summarizes general quantitative limits for hazardous waste management that are applicable in most research settings. Always verify specific limits with your local regulations and institutional policies.

Table 2: General Quantitative Limits for Hazardous Waste

Parameter Guideline Source
Satellite Accumulation Area (SAA) Limit Up to 55 gallons of hazardous waste or 1 quart of acutely hazardous waste. [6]
Container Headspace Leave at least one inch of headroom in liquid waste containers. [6][8]

| Aqueous Waste pH for Drain Disposal | pH between 5.5 and 10.5 may be acceptable for non-hazardous aqueous solutions in small quantities. This is not applicable to this compound. |[6] |

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_prep Preparation & Collection cluster_label Labeling & Storage cluster_disposal Final Disposal start Identify Waste: This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Select Leak-Proof, Compatible Waste Container ppe->container collect Collect Liquid Waste in Container container->collect label_waste Label Container: 'Hazardous Waste' Full Chemical Name Accumulation Start Date collect->label_waste store Store in Designated Satellite Accumulation Area (SAA) label_waste->store seal Keep Container Securely Sealed store->seal contact_ehs Contact EHS for Pickup seal->contact_ehs decon Decontaminate Empty Container (Triple Rinse) contact_ehs->decon collect_rinsate Collect First Rinseate as Hazardous Waste decon->collect_rinsate end Proper Disposal Complete collect_rinsate->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling 1-(2,4-dimethoxyphenyl)-N-methylmethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety protocols, personal protective equipment (PPE) recommendations, and detailed operational and disposal plans for handling 1-(2,4-dimethoxyphenyl)-N-methylmethanamine. Adherence to these procedures is essential for ensuring laboratory safety and mitigating potential exposure risks.

Hazard Summary

This compound is classified with the following hazards:

  • H302: Harmful if swallowed.[1][2]

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1][2]

Signal Word: Warning[1][2]

GHS Pictogram: GHS07 (Exclamation Mark)[1][2]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the primary defense against exposure. The following table summarizes the required PPE for handling this compound.

Protection Level Equipment Purpose & Specifications
Primary Engineering Control Certified Chemical Fume HoodTo minimize inhalation exposure to vapors. All handling of the compound should be performed within a properly functioning fume hood.
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles are required to protect against splashes. A face shield offers broader protection and should be worn in conjunction with goggles, especially when handling larger quantities or during procedures with a high risk of splashing.
Hand Protection Double-gloving with chemically resistant gloves (e.g., Neoprene or Butyl rubber over Nitrile)To prevent skin contact. While nitrile gloves offer some splash protection, they may have limited resistance to aromatic amines.[3] Therefore, double-gloving with a more resistant outer glove is recommended. Gloves should be changed frequently and immediately upon contamination.
Body Protection Flame-Resistant Laboratory CoatTo protect skin and personal clothing from contamination.
Foot Protection Closed-Toe, Chemical-Resistant ShoesTo protect feet from spills and falling objects.
Respiratory Protection NIOSH-Approved Respirator with Organic Vapor/Ammonia/Methylamine CartridgeRequired when working outside of a fume hood or if engineering controls are insufficient. The specific cartridge should be selected based on a site-specific risk assessment.[4][5]

Operational Plan: A Step-by-Step Protocol

A systematic approach is crucial for both safety and experimental integrity.

Experimental Protocol: General Handling of a Hazardous Liquid
  • Pre-Handling Preparation:

    • Conduct a thorough risk assessment for the planned experiment.

    • Ensure a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible.

    • Verify that the chemical fume hood is functioning correctly.

    • Prepare all necessary equipment and reagents before handling the compound.

  • Donning PPE:

    • Put on all required PPE as outlined in the table above before entering the designated handling area.

  • Handling the Compound:

    • Work Area Preparation: Conduct all manipulations within a certified chemical fume hood. Place an absorbent, disposable bench liner on the work surface.

    • Weighing/Measuring: If transferring the liquid by volume, use appropriate volumetric glassware. If weighing, do so in a tared, sealed container within the fume hood.

    • Dissolution/Dilution: When preparing solutions, slowly add the this compound to the solvent to avoid splashing.

    • Reactions: For chemical reactions, use appropriate glassware and securely set up the apparatus within the fume hood.

  • Post-Operational Procedures:

    • Decontamination: Wipe down the work area in the fume hood with an appropriate solvent and cleaning agent.

    • Waste Disposal: Dispose of all contaminated materials as outlined in the disposal plan below.[2]

    • Doffing PPE: Remove PPE in the reverse order it was put on, being careful to avoid self-contamination. Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Liquid Waste:

    • Collect all unused solutions and solvent rinses containing the compound in a dedicated, labeled, and sealed hazardous waste container.

    • The container should be designated for non-halogenated organic waste containing amines. Do not mix with incompatible waste streams.

  • Solid Waste:

    • Place all contaminated disposable items, such as gloves, pipette tips, and bench liners, in a designated solid hazardous waste container.

  • General Disposal Guidelines:

    • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards.

    • Storage: Store waste containers in a designated satellite accumulation area within the laboratory, away from incompatible materials.

    • Pickup: Follow your institution's specific procedures for hazardous waste pickup and disposal by a licensed professional waste disposal service.[2] Under no circumstances should this chemical be disposed of down the drain.

Visual Workflow Diagrams

To further clarify the procedural steps and decision-making processes, the following diagrams have been created.

PPE_Selection_Workflow start Start: Handling this compound fume_hood Work in a Chemical Fume Hood start->fume_hood goggles_shield Wear Chemical Splash Goggles & Face Shield fume_hood->goggles_shield gloves Wear Double Chemical-Resistant Gloves (e.g., Neoprene over Nitrile) goggles_shield->gloves lab_coat Wear a Flame-Resistant Lab Coat gloves->lab_coat shoes Wear Closed-Toe, Chemical-Resistant Shoes lab_coat->shoes outside_hood_q Is work required outside a fume hood or is ventilation insufficient? shoes->outside_hood_q respirator Wear a NIOSH-Approved Respirator with appropriate cartridge outside_hood_q->respirator Yes end_op Proceed with Operation outside_hood_q->end_op No respirator->end_op Operational_Disposal_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase risk_assessment Conduct Risk Assessment don_ppe Don Appropriate PPE risk_assessment->don_ppe prep_area Prepare Work Area in Fume Hood don_ppe->prep_area handle_chem Weigh/Measure & Transfer Chemical prep_area->handle_chem perform_exp Perform Experiment handle_chem->perform_exp decontaminate Decontaminate Work Area & Equipment perform_exp->decontaminate segregate_waste Segregate Liquid & Solid Waste decontaminate->segregate_waste label_waste Label Hazardous Waste Containers segregate_waste->label_waste store_waste Store Waste in Satellite Accumulation Area label_waste->store_waste doff_ppe Doff PPE & Wash Hands store_waste->doff_ppe schedule_pickup Schedule Pickup by Licensed Waste Disposal Service store_waste->schedule_pickup

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.